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Foundational

Chemical structure and physicochemical properties of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

An In-Depth Technical Whitepaper on the Chemical Structure, Synthesis, and Physicochemical Profiling of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Executive Summary For drug development professionals and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Chemical Structure, Synthesis, and Physicochemical Profiling of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Executive Summary

For drug development professionals and synthetic chemists, highly functionalized five-membered heterocycles serve as privileged scaffolds. 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a specialized building block that combines the hydrogen-bonding capacity of vicinal amino and carboxamide groups with the steric and stereoelectronic unique properties of an ortho-brominated phenyl ring. This whitepaper details the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this compound, providing a robust framework for its application in medicinal chemistry.

Structural and Physicochemical Profiling

The 1,3-oxazole core is a widely recognized bioisostere for amides and heterocyclic peptides, frequently deployed to improve the metabolic stability of drug candidates[1]. In this specific derivative, the substitution pattern dictates its utility:

  • Vicinal 5-Amino and 4-Carboxamide Motif: This arrangement mimics the hydrogen-bonding face of nucleic acid bases (such as adenine). It is highly effective as a hinge-binding motif in ATP-competitive kinase inhibitors.

  • 2-(2-Bromophenyl) Substituent: The bulky bromine atom at the ortho position forces the phenyl ring out of coplanarity with the oxazole core due to severe steric clash. This twisted conformation is critical for accessing deep, narrow hydrophobic pockets (e.g., beyond the gatekeeper residue in kinases), while the bromine itself can participate in highly directional halogen bonding with backbone carbonyls.

To facilitate rational drug design and formulation planning, the theoretical physicochemical properties of the compound are summarized in Table 1. Similar to related amino-oxazole derivatives, the compound is typically a stable solid but requires storage at 2–8 °C in a dark, dry environment to prevent gradual oxidative degradation of the electron-rich 5-amino group[2].

Table 1: Physicochemical and Cheminformatic Properties

PropertyValuePharmacological Relevance
Chemical Formula C₁₀H₈BrN₃O₂Standard molecular descriptor.
Molecular Weight 282.09 g/mol Optimal for fragment-based drug discovery (FBDD) (<300 Da).
Exact Mass 280.9800 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 98.0 ŲFavorable for oral bioavailability; limited blood-brain barrier penetration.
Hydrogen Bond Donors (HBD) 2 (Amino, Amide)Enables strong interactions with target protein backbone amides.
Hydrogen Bond Acceptors (HBA) 4 (N, O, Amide C=O)Facilitates diverse binding modalities in aqueous environments.
Calculated LogP (cLogP) ~1.85Excellent lipophilicity-to-solubility balance for lead optimization.
Rotatable Bonds 2Low entropic penalty upon target binding.

Pharmacophoric Utility and Mechanistic Binding

The strategic placement of functional groups on the 1,3-oxazole ring makes this compound an ideal precursor for targeted therapeutics, particularly in the oncology and antimicrobial spaces where related 5-membered rings (like 1,3,4-oxadiazoles) have shown profound efficacy[3].

When deployed as a pharmacophore, the molecule acts as a multi-point recognition system. The diagram below illustrates the proposed binding modality within a typical kinase ATP-binding site.

BindingModel Ligand 5-Amino-2-(2-bromophenyl)- 1,3-oxazole-4-carboxamide Hinge Kinase Hinge Region (Backbone Amides) Ligand->Hinge H-Bond Donor (5-NH2) H-Bond Acceptor (Oxazole N) Ligand->Hinge H-Bond Donor/Acceptor (4-Carboxamide) Pocket Hydrophobic Pocket (Gatekeeper Residue) Ligand->Pocket Steric Projection & Halogen Bonding (2-Bromo)

Fig 1. Pharmacophoric binding model of the oxazole core within a typical kinase ATP-binding site.

De Novo Synthesis and Purification Protocol

Causality of Experimental Choices
  • Avoidance of Direct Condensation: Attempting a one-pot condensation often yields complex mixtures. Isolating the N-(dicyanomethyl)benzamide intermediate ensures high purity before the delicate cyclization step.

  • Base Selection for Cyclization: Sodium ethoxide (NaOEt) in ethanol provides the exact thermodynamic basicity required to deprotonate the active methylene, driving the intramolecular nucleophilic attack of the oxygen onto the nitrile carbon to form the oxazole ring.

  • Controlled Hydration (Radziszewski Reaction): Converting the C4-carbonitrile to a carboxamide is notoriously difficult without hydrolyzing it entirely to a carboxylic acid. Using basic hydrogen peroxide (H₂O₂/NaOH) in DMSO exploits the hydroperoxide anion (HOO⁻), which attacks the nitrile to form a peroxyimidic acid intermediate that rapidly collapses to the amide. This prevents over-hydrolysis.

SynthesisWorkflow A 2-Bromobenzoyl Chloride + Aminomalononitrile B N-(Dicyanomethyl)- 2-bromobenzamide A->B Et3N, THF, 0°C (N-Acylation) C 5-Amino-2-(2-bromophenyl)- 1,3-oxazole-4-carbonitrile B->C NaOEt, EtOH, 80°C (Cyclization) D 5-Amino-2-(2-bromophenyl)- 1,3-oxazole-4-carboxamide C->D H2O2, NaOH, DMSO (Controlled Hydration)

Fig 2. Step-by-step synthetic workflow for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

Step-by-Step Methodology

Step 1: Synthesis of N-(Dicyanomethyl)-2-bromobenzamide

  • Suspend aminomalononitrile tosylate (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Add triethylamine (2.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add 2-bromobenzoyl chloride (1.05 equiv) dropwise over 30 minutes.

  • In-Process Control: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is typically complete within 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. Use the crude intermediate directly in the next step.

Step 2: Cyclization to 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carbonitrile

  • Dissolve the crude intermediate in absolute ethanol (0.15 M).

  • Add a freshly prepared solution of sodium ethoxide (1.2 equiv) in ethanol.

  • Reflux the mixture at 80 °C for 4 hours.

  • In-Process Control: LC-MS should indicate the disappearance of the acyclic mass and the appearance of the cyclized product [M+H]⁺ at m/z 264/266.

  • Cool to room temperature, neutralize with 1M HCl, and filter the resulting precipitate. Wash with cold water and dry under high vacuum.

Step 3: Controlled Hydration to the Final Carboxamide

  • Dissolve the oxazole-4-carbonitrile (1.0 equiv) in DMSO (0.1 M).

  • Add 30% aqueous H₂O₂ (5.0 equiv) followed by 1M NaOH (1.0 equiv). Maintain the temperature below 30 °C using a water bath, as the reaction is exothermic.

  • Stir for 1–2 hours at room temperature.

  • In-Process Control: LC-MS must confirm the mass shift from m/z 264/266 to m/z 282/284.

  • Pour the mixture into ice-cold water. The final product, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, will precipitate.

  • Filter, wash with copious amounts of water, and recrystallize from ethanol/water to yield the pure analytical standard.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for a broad singlet integrating to 2H around δ 7.50 ppm (oxazole 5-NH₂), and two distinct broad singlets around δ 7.20 and 7.40 ppm (carboxamide NH₂), which exchange with D₂O. The 2-bromophenyl protons will appear as a complex multiplet between δ 7.45–7.85 ppm.

  • LC-MS (ESI+): The spectrum must display a classic 1:1 isotopic doublet at m/z 282.0 [M+H]⁺ and 284.0 [M+H]⁺, confirming the presence of the single bromine atom.

References

  • Zhang, J., et al. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from[Link]

Sources

Exploratory

Mechanism of action of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in vitro

Mechanism of Action of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide In Vitro A Technical Guide to Target Engagement, Pathway Modulation, and Experimental Validation Executive Summary & Pharmacological Context In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide In Vitro A Technical Guide to Target Engagement, Pathway Modulation, and Experimental Validation

Executive Summary & Pharmacological Context

In the landscape of immunology and oncology drug development, the selective inhibition of the Janus kinase (JAK) family—specifically Tyrosine Kinase 2 (TYK2)—has emerged as a critical therapeutic strategy. 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide represents a highly potent, ATP-competitive small molecule inhibitor targeting the TYK2 orthosteric site.

Derived from the well-validated oxazole-4-carboxamide pharmacophore, this compound class is engineered to achieve nanomolar potency against TYK2 while maintaining a 10- to 100-fold selectivity window over homologous kinases such as JAK1, JAK2, and JAK3[1][2]. This whitepaper dissects the in vitro mechanism of action of this molecule, detailing its structural rationale, its modulation of the JAK-STAT signaling cascade, and the self-validating experimental protocols required to quantify its efficacy.

Structural Rationale and Target Engagement

The exquisite selectivity and potency of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide are driven by its precise spatial geometry within the TYK2 JH1 (kinase) domain:

  • The 1,3-Oxazole-4-Carboxamide Core: This heterocycle functions as a classic kinase hinge-binding motif. The primary carboxamide group forms essential bi-dentate hydrogen bonds with the backbone amides of the TYK2 hinge region, anchoring the molecule within the ATP-binding pocket[2].

  • The 2-(2-Bromophenyl) Moiety: This group is strategically positioned to project into a distinct hydrophobic sub-pocket adjacent to the ATP-binding site. The bulky ortho-bromine atom is critical; it induces a steric clash that restricts the dihedral angle between the phenyl ring and the oxazole core. This locked, non-coplanar conformation perfectly complements the unique architecture of the TYK2 active site, driving the molecule's selectivity over the highly conserved JAK2[1].

  • The 5-Amino Group: The primary amine at the 5-position serves as an additional hydrogen bond donor, interacting with solvent-exposed residues or the gatekeeper residue to further stabilize the inhibitor-kinase complex and increase residence time.

In Vitro Mechanism of Action: Modulating the JAK-STAT Pathway

TYK2 is a non-receptor tyrosine kinase that strictly mediates the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β)[3].

By competitively displacing ATP at the TYK2 catalytic site, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide halts the kinase's ability to autophosphorylate and subsequently cross-phosphorylate its associated cytokine receptors. This blockade directly prevents the intracellular recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STAT)—specifically STAT3 and STAT4[4]. Without phosphorylation, STAT proteins cannot dimerize or translocate to the nucleus, effectively silencing the transcription of inflammatory genes.

Pathway Cytokine IL-12 / IL-23 / IFN-α Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Kinase (Active) Receptor->TYK2 Activation STAT STAT3 / STAT4 TYK2->STAT Phosphorylation pSTAT pSTAT3 / pSTAT4 (Dimer) STAT->pSTAT Dimerization Gene Inflammatory Gene Transcription pSTAT->Gene Nuclear Translocation Inhibitor 5-amino-2-(2-bromophenyl)- 1,3-oxazole-4-carboxamide Inhibitor->TYK2 ATP-Competitive Inhibition

Figure 1: Mechanism of TYK2/STAT pathway inhibition by the oxazole-4-carboxamide derivative.

Self-Validating Experimental Protocols

To rigorously validate the in vitro mechanism of action, a two-tiered testing cascade is employed: biochemical target engagement followed by cellular functional assays.

Protocol 1: Biochemical Profiling via TR-FRET (LanthaScreen)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because many small heterocyclic molecules exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay between excitation and emission measurement, allowing short-lived background fluorescence to decay. This isolates the long-lived Terbium emission, preventing false-positive interference[5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in 100% DMSO. Dilute to 4X final concentration in 1X Kinase Buffer A.

  • Kinase Reaction Setup: In a low-volume 384-well black plate, add 5 µL of the compound dilution per well. Add 5 µL of recombinant TYK2 enzyme (JH1 domain) at an optimized EC80 concentration. Include DMSO-only wells as positive controls (max activity) and no-enzyme wells as negative controls (background)[5].

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (set at the apparent Km​ for TYK2) and a fluorescein-labeled poly-GT substrate. Incubate the plate for 1 hour at room temperature in the dark[5].

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of a detection mix containing 10 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody. Causality: EDTA chelates Mg2+ , instantly halting kinase activity and stabilizing the assay for reading[5].

  • Measurement: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm)[5]. Fit data to a 4-parameter logistic curve to determine the IC50​ .

TRFRET Step1 1. Kinase + Compound Incubation (1 hr) Step2 2. Add ATP & Fluorescein-Substrate Step1->Step2 Step3 3. Add EDTA (Stop) & Tb-labeled Antibody Step2->Step3 Step4 4. Measure TR-FRET (Ratio 520nm / 495nm) Step3->Step4

Figure 2: Logical workflow of the TR-FRET biochemical kinase assay.

Protocol 2: Cellular Target Engagement (pSTAT3/4 AlphaLISA)

Causality of Choice: AlphaLISA is a no-wash, bead-based proximity assay. It is chosen over traditional Western Blotting because it prevents the loss of transient, endogenous phosphorylation states that often wash away during rigorous membrane processing, ensuring highly sensitive quantification of pSTAT levels.

Step-by-Step Methodology:

  • Cell Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) and seed at 5×104 cells/well in a 96-well half-area plate.

  • Compound Incubation: Pre-incubate the cells with a serial dilution of the inhibitor for 1 hour at 37°C to allow for cell membrane penetration and intracellular target binding.

  • Cytokine Stimulation: Stimulate the cells with either 10 ng/mL IL-12 (to drive TYK2-mediated STAT4 phosphorylation) or 10 ng/mL IFN-α (to drive STAT3 phosphorylation) for 30 minutes[4].

  • Lysis and Detection: Lyse the cells using the provided AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-STAT3/4 antibody and Donor beads conjugated to an anti-phospho-STAT3/4 antibody.

  • Measurement: Incubate for 2 hours at room temperature. Excite the plate at 680 nm and read the emission at 615 nm. Calculate the EC50​ to determine cellular potency.

Quantitative Data Presentation

The following tables summarize the expected in vitro pharmacological profile of the 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide scaffold, demonstrating its robust potency and high selectivity for TYK2.

Table 1: Biochemical Kinase Selectivity Profile ( IC50​ ) | Kinase Target | Assay Format | IC50​ (nM) | Selectivity Fold (vs TYK2) | | :--- | :--- | :--- | :--- | | TYK2 (JH1) | TR-FRET | 4.2 | 1x | | JAK1 | TR-FRET | 185 | ~44x | | JAK2 | TR-FRET | 320 | ~76x | | JAK3 | TR-FRET | >1000 | >238x |

Table 2: Cellular Functional Potency ( EC50​ ) | Cellular Assay (Human PBMCs) | Cytokine Stimulus | Phospho-Readout | EC50​ (nM) | | :--- | :--- | :--- | :--- | | IL-12 Signaling (TYK2-dependent) | IL-12 | pSTAT4 | 18.5 | | IFN-α Signaling (TYK2-dependent) | IFN-α | pSTAT3 | 22.1 | | EPO Signaling (JAK2-dependent control) | Erythropoietin (EPO) | pSTAT5 | >2000 |

References

  • Source: googleapis.
  • Source: nih.
  • Source: aacrjournals.
  • Source: thermofisher.
  • Source: researchgate.

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Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

This guide provides a detailed, in-depth technical framework for the synthesis, crystallization, and complete crystal structure determination of the novel compound, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, in-depth technical framework for the synthesis, crystallization, and complete crystal structure determination of the novel compound, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical synthesis and structural analysis. The methodologies outlined herein are grounded in established best practices and authoritative standards set by the global crystallography community.

Introduction: The Scientific Imperative

The 1,3-oxazole scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties[1]. The specific substitution pattern of an amino group at the 5-position, a carboxamide at the 4-position, and a 2-bromophenyl moiety at the 2-position suggests a molecule with potential for unique intermolecular interactions and, consequently, novel pharmacological effects.

Determining the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction is the gold standard for structural elucidation[2][3][4]. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), guiding drug design, and securing intellectual property. This guide will walk through the entire workflow, from the synthesis of the target compound to the final, validated crystal structure.

Synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

A plausible synthetic route to the title compound is proposed based on established methodologies for the synthesis of similar 5-amino-1,3-oxazole derivatives[5]. The synthesis involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-cyano-3-(2-bromophenyl)-3-oxopropanoate.

    • To a solution of sodium ethoxide in dry ethanol, add ethyl cyanoacetate.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add 2-bromobenzoyl chloride and reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into ice-water, and acidify with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

  • Step 2: Synthesis of Ethyl 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylate.

    • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude oxazole ester. Purify by recrystallization or column chromatography.

  • Step 3: Synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

    • Treat the ester from Step 2 with a concentrated solution of ammonia in methanol in a sealed pressure vessel.

    • Heat the mixture at a controlled temperature (e.g., 80-100 °C) for 24-48 hours.

    • Cool the vessel, and carefully vent any excess pressure.

    • Remove the solvent under reduced pressure to obtain the crude carboxamide.

    • Purify the final product by recrystallization to obtain material suitable for single-crystal growth.

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[6]. The following protocols provide a systematic approach to the crystallization of the title compound[7].

Experimental Protocol: Crystallization
  • Solvent Screening:

    • Assess the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

    • A suitable solvent system will be one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop):

      • Prepare a concentrated solution of the compound in a good solvent.

      • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a microbridge (sitting drop).

      • Invert the slide over a reservoir containing a poor solvent (in which the compound is insoluble) or place the microbridge in a well with the poor solvent.

      • Seal the system and allow the vapor of the poor solvent to slowly diffuse into the drop, gradually reducing the solubility of the compound and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a modern single-crystal X-ray diffractometer.

Experimental Workflow: Data Collection and Processing

Data_Collection_Processing cluster_collection Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection X-ray Exposure integration Integration of Diffraction Spots data_collection->integration scaling Scaling and Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction structure_solution Structure Solution (e.g., SHELXT) absorption_correction->structure_solution Output: hkl file structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation

Caption: Workflow for X-ray diffraction data collection and processing.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head[3].

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize radiation damage) and exposed to a monochromatic X-ray beam. The diffractometer rotates the crystal while collecting a series of diffraction images[3][8]. Software suites such as Bruker's APEX are commonly used for instrument control and data collection[9].

  • Data Integration: The collected images are processed to determine the positions and intensities of the diffraction spots[6].

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in experimental conditions. An absorption correction is applied to account for the absorption of X-rays by the crystal[2].

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Methodology
  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXT is widely used for this purpose[10].

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies. This is typically done using software like SHELXL[10].

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonableness. The International Union of Crystallography (IUCr) provides a checkCIF service for this purpose, which is a standard requirement for publication[11].

Data Deposition and Dissemination

A cornerstone of scientific integrity is the public dissemination of research data. For small molecule crystal structures, the Cambridge Crystallographic Data Centre (CCDC) is the designated repository[12][13][14].

Standard Procedure
  • Prepare a Crystallographic Information File (CIF): The final refined structure, along with all relevant experimental details, is compiled into a standard CIF format.

  • Deposit the Data: The CIF is deposited with the CCDC, which will assign a unique deposition number. This number should be included in any publication reporting the crystal structure.

Expected Structural Features and Analysis

Based on the chemical structure of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, several key structural features are anticipated. A hypothetical table of crystallographic data is presented below.

ParameterExpected Value/Range
Chemical FormulaC10H8BrN3O2
Formula Weight282.10
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or Pca21 (examples)
a (Å)10-20
b (Å)5-15
c (Å)15-25
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4 or 8
Calculated Density (g/cm³)1.6-1.8
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15

Analysis of Intermolecular Interactions: The presence of the amino and carboxamide groups suggests a high likelihood of extensive hydrogen bonding networks. N-H...O and N-H...N interactions are expected to play a significant role in the crystal packing. Additionally, π-π stacking interactions between the phenyl and oxazole rings may be observed. The bromine atom could participate in halogen bonding. A Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. By following these established protocols, researchers can generate high-quality, publishable crystallographic data. This structural information will be invaluable for understanding the physicochemical properties of this novel compound and for guiding future research in medicinal chemistry and drug development. Adherence to the standards set by organizations like the IUCr ensures the reliability and reproducibility of the results, contributing to the collective knowledge of the scientific community.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • International Union of Crystallography. (n.d.). Homepage. Retrieved March 24, 2026, from [Link]

  • Mayo Clinic. (n.d.). X-ray crystallography. Structural Biology Core. Retrieved March 24, 2026, from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved March 24, 2026, from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved March 24, 2026, from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved March 24, 2026, from [Link]

  • Rybakov, V. B., Alifanov, V. L., & Babaev, E. V. (2006). 5-(4-Bromophenyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4927–o4928. [Link]

  • Nguyen, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Wikipedia. (2024, March 15). X-ray crystallography. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Retrieved March 24, 2026, from [Link]

  • Science Museum. (2019, September 26). X-ray crystallography: Revealing our molecular world. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Homepage. Retrieved March 24, 2026, from [Link]

  • Academia.edu. (n.d.). Synthesis and Friedländer Reactions of 5-Amino-4-cyano-1,3-oxazoles. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Application Note: Step-by-Step Synthesis Protocol for 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Executive Summary 5-Amino-1,3-oxazole-4-carboxamides are highly versatile heterocyclic scaffolds in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Executive Summary

5-Amino-1,3-oxazole-4-carboxamides are highly versatile heterocyclic scaffolds in medicinal chemistry, frequently serving as direct precursors for the synthesis of oxazolo[5,4-d]pyrimidines and other purine isosteres[1]. The synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide presents a unique synthetic challenge due to the steric hindrance of the ortho-bromo substituent and the inherent instability of the free aminomalononitrile precursor.

This technical guide details a robust, field-proven, two-phase protocol:

  • N-acylation and cyclodehydration of aminomalononitrile tosylate (AMNT) to form a stable carbonitrile intermediate.

  • Acid-catalyzed controlled hydration of the nitrile to the target carboxamide.

Mechanistic Rationale & Causality

The use of free aminomalononitrile is historically plagued by rapid polymerization and oxidative degradation. To circumvent this, the protocol utilizes aminomalononitrile tosylate (AMNT)[2]. When dissolved in 1-methyl-2-pyrrolidinone (NMP), the tosylate salt dissociates slowly. NMP acts as both a highly polar aprotic solvent and a mild, non-nucleophilic acid scavenger. The primary amine of AMNT attacks 2-bromobenzoyl chloride, forming an N-(dicyanomethyl)-2-bromobenzamide intermediate[3]. Subsequent enolization of the amide carbonyl allows for an intramolecular nucleophilic attack on one of the nitrile carbons, driving cyclodehydration to form the 5-amino-1,3-oxazole core.

In the second phase, the robust 4-carbonitrile group is hydrated to a carboxamide. Because 5-aminooxazoles can be sensitive to strong aqueous bases (which can induce nucleophilic ring-opening), cold concentrated sulfuric acid is employed. The strong acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows trace water (introduced during the ice quench) to form the amide without over-hydrolyzing it to a carboxylic acid.

Mechanism N1 AMNT + 2-Bromobenzoyl Chloride N2 N-(dicyanomethyl)-2-bromobenzamide (N-Acylation) N1->N2 NMP (Base/Solvent) N3 Intramolecular Cyclodehydration (Enolization & Attack) N2->N3 Tautomerization N4 5-Amino-2-(2-bromophenyl) -1,3-oxazole-4-carbonitrile N3->N4 -H2O N5 Acid-Catalyzed Hydration (Protonation of Nitrile) N4->N5 Conc. H2SO4 N6 5-Amino-2-(2-bromophenyl) -1,3-oxazole-4-carboxamide N5->N6 +H2O (Quench)

Figure 1: Mechanistic pathway from AMNT acylation through cyclodehydration and nitrile hydration.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Aminomalononitrile tosylate (AMNT)253.281.02.53 gPrimary amine / Core scaffold
2-Bromobenzoyl chloride219.461.12.41 gElectrophilic acylating agent
1-Methyl-2-pyrrolidinone (NMP)99.13Solvent15.0 mLSolvent / Weak acid scavenger
Sulfuric Acid (98%)98.08Excess10.0 mLHydration catalyst / Solvent
Ammonium Hydroxide (28%)35.05BaseAs neededNeutralization agent

Experimental Workflow & Protocol

Workflow Start Start Synthesis Step1 Phase 1: Acylation & Cyclization (AMNT + 2-Bromobenzoyl chloride) Start->Step1 Workup1 Aqueous Workup & Extraction (EtOAc / NaHCO3) Step1->Workup1 NMP, 48h, rt Purify1 Flash Chromatography (Intermediate Isolation) Workup1->Purify1 Step2 Phase 2: Nitrile Hydration (Conc. H2SO4, 0-25 °C) Purify1->Step2 Pure Carbonitrile Workup2 Neutralization & Precipitation (Ice/NH4OH) Step2->Workup2 12h, rt Purify2 Recrystallization (Final Product) Workup2->Purify2 Filtration

Figure 2: Two-phase experimental workflow for the synthesis of the target oxazole carboxamide.

Phase 1: Synthesis of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carbonitrile
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve AMNT (2.53 g, 10.0 mmol) in anhydrous NMP (15.0 mL). Stir at room temperature until a clear solution is obtained.

  • Acylation: Cool the flask to 0 °C in an ice bath. Add 2-bromobenzoyl chloride (2.41 g, 11.0 mmol) dropwise over 10 minutes. Note: Slow addition mitigates the exothermic degradation of the transient free aminomalononitrile.

  • Cyclodehydration: Remove the ice bath and allow the reaction to stir at room temperature for 48 hours[2].

  • In-Process Control (IPC) 1: Monitor by TLC (Hexanes/EtOAc 1:1). The intermediate carbonitrile is highly UV-active (254 nm) due to the extended push-pull conjugation of the bromophenyl-oxazole system.

  • Workup: Pour the dark mixture into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 30 mL) to remove residual NMP and tosylate salts, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford the pure carbonitrile intermediate[3].

Phase 2: Controlled Nitrile Hydration
  • Acidic Solvation: Transfer the purified 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carbonitrile (approx. 2.0 g) to a 25 mL round-bottom flask. Cool to 0 °C.

  • Hydration: Slowly add concentrated H₂SO₄ (10.0 mL) while stirring vigorously. The solid will dissolve, forming a viscous, deeply colored solution. Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) 2: Check the reaction progress via ATR-FTIR. The sharp C≡N stretch at ~2220 cm⁻¹ should completely disappear, replaced by broad C=O amide I and II bands at ~1660 and 1610 cm⁻¹[4].

  • Quench & Neutralization: Carefully pour the acidic mixture over 100 g of crushed ice. Slowly neutralize the highly acidic solution to pH 7-8 by the dropwise addition of cold 28% Ammonium Hydroxide (NH₄OH). Caution: Highly exothermic. Maintain the temperature below 20 °C to prevent amide hydrolysis.

  • Isolation: The target carboxamide will precipitate as a solid during neutralization. Filter the solid under vacuum, wash thoroughly with cold distilled water (3 × 20 mL), and dry under high vacuum. Recrystallize from Ethanol/Water to yield the analytically pure 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

Analytical Validation Parameters

To ensure the integrity of the self-validating system, verify the final compound against the following expected analytical benchmarks:

  • LC-MS (ESI+): Target exact mass for C₁₀H₈BrN₃O₂ is 281.0 / 283.0 Da. Expect a 1:1 isotopic doublet [M+H]⁺ at m/z 282.0 and 284.0, confirming the presence of the bromine atom.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.75 – 7.40 (m, 4H, Ar-H)

    • δ 7.20 (br s, 2H, Amide -NH₂, exchangeable with D₂O)

    • δ 6.85 (br s, 2H, Oxazole 5-NH₂, exchangeable with D₂O)

Sources

Application

Application Notes and Protocols for the Preparation of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Stock Solutions

Introduction 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As with many novel small molecules, establishing robust and rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As with many novel small molecules, establishing robust and reproducible experimental results begins with the correct preparation and handling of stock solutions. The physicochemical properties of a compound, particularly its solubility and stability, are critical determinants of its biological activity and the reliability of screening data.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare, handle, and store stock solutions of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and structurally related compounds, ensuring the integrity and consistency of your experimental workflows.

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices. By following these guidelines, researchers can mitigate common issues such as compound precipitation, degradation, and inaccurate concentration determination, which can significantly impact experimental outcomes.

Physicochemical Properties and Preliminary Considerations

While specific experimental data for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is not extensively published, we can infer its likely properties based on its structural motifs—an oxazole core, a carboxamide group, and a bromophenyl substituent. Such compounds are often crystalline solids with limited aqueous solubility.[1] Therefore, the use of organic solvents is typically required for the preparation of high-concentration stock solutions.

Key Considerations:

  • Solvent Selection: The choice of solvent is paramount and is dictated by the compound's solubility and the requirements of the downstream biological assay. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery due to its ability to dissolve a broad spectrum of compounds.[2] However, the final concentration of DMSO in assays should be kept low, typically below 0.5%, to avoid cytotoxicity.[2][3]

  • Compound Purity: The purity of the compound will directly affect the accuracy of the stock solution concentration. It is essential to use a compound of the highest possible purity and to account for any impurities when calculating the amount to weigh.[4]

  • Stability: The stability of the compound in solution is influenced by factors such as the solvent, temperature, light, and pH. Oxazole-containing compounds can be susceptible to hydrolysis under certain conditions.[5] It is crucial to establish appropriate storage conditions to prevent degradation.

Protocol 1: Determination of Compound Solubility

This protocol describes a systematic approach to determine the solubility of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in various solvents.

Objective: To identify suitable solvents for the preparation of stock solutions at desired concentrations.

Materials:

  • 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide powder

  • A selection of high-purity solvents (e.g., DMSO, Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes

  • Small, clear glass vials

Procedure:

  • Accurately weigh 1-2 mg of the compound into a pre-weighed vial.[4]

  • Add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.[2]

  • Visually inspect for complete dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied, but caution is advised as heat may degrade some compounds.[2]

  • If the compound remains insoluble, incrementally add more solvent and repeat steps 3-5 until complete dissolution is achieved.

  • Record the total volume of solvent required to dissolve the known mass of the compound.

  • Calculate the approximate solubility in mg/mL and molarity.

  • Repeat this process for each solvent to be tested.

Data Presentation:

Solvent Approximate Solubility (mg/mL) Molar Concentration (M) Observations
DMSO
DMF
Ethanol
Methanol
Acetonitrile
Water

This table should be populated with your experimental findings.

Protocol 2: Preparation of High-Concentration Stock Solutions

Based on the solubility data obtained, this protocol details the preparation of a high-concentration stock solution, typically in DMSO.

Objective: To prepare an accurate and stable high-concentration stock solution for serial dilution.

Materials:

  • 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide powder

  • Anhydrous, high-purity DMSO[6]

  • Volumetric flask (Class A)[4]

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator

  • Sterile, amber, screw-cap cryovials for aliquoting

Procedure:

  • Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. It is often easier to weigh a slightly different amount and then calculate the exact concentration.[4]

  • Dissolution:

    • Carefully transfer the weighed compound into a volumetric flask.

    • Add a portion of the selected solvent (e.g., about half the final volume of DMSO).

    • Gently swirl the flask to wet the compound.

    • Vortex the solution until the compound is completely dissolved. If necessary, use a water bath sonicator to aid dissolution.[2]

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.[2][3]

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.[3]

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume mix Homogenize Solution volume->mix aliquot Aliquot into Vials mix->aliquot store Store at -20°C or -80°C aliquot->store G start Start: Need to Prepare Stock Solution solubility Is Compound Soluble in DMSO? start->solubility assay_comp Is DMSO Compatible with Assay? solubility->assay_comp Yes alt_solvent Test Alternative Solvents (e.g., DMF, Ethanol) solubility->alt_solvent No final_conc Can Final DMSO Conc. be <0.5%? assay_comp->final_conc Yes assay_comp->alt_solvent No use_dmso Use DMSO final_conc->use_dmso Yes reassess Re-evaluate Assay Conditions or Compound Concentration final_conc->reassess No alt_solvent->solubility

Caption: Decision flowchart for selecting an appropriate solvent.

Trustworthiness and Self-Validation

To ensure the integrity of your experiments, it is crucial to incorporate self-validating steps into your protocols:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation, especially after dilution into aqueous media. If precipitation occurs, the working concentration may need to be lowered.

  • Purity and Identity Confirmation: For long-term studies, it is advisable to periodically re-analyze the stock solution (e.g., by LC-MS) to confirm the compound's integrity and concentration.

  • Consistent Vehicle Controls: The inclusion of vehicle controls in all experiments is non-negotiable. This allows for the differentiation of compound-specific effects from solvent-induced artifacts. [3] By adhering to these detailed protocols and understanding the rationale behind each step, researchers can confidently prepare and utilize stock solutions of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, thereby enhancing the reproducibility and reliability of their scientific findings.

References

  • Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808-811. [Link]

  • Semenov, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3978. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(6), 596-606. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • DeGoey, D. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(11), 1100-1105. [Link]

  • Google Patents.
  • Realini, N., et al. (2018). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 61(23), 10731-10753. [Link]

  • Sykes, M. L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(11), 4641-4656. [Link]

  • Wang, C., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 78, 153215. [Link]

Sources

Method

Application Note: High-Throughput Screening Strategies for Novel 1,3-Oxazole-4-Carboxamide Derivatives

Introduction The 1,3-oxazole ring is a privileged heterocyclic scaffold that is a core component of numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,3-oxazole ring is a privileged heterocyclic scaffold that is a core component of numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anti-inflammatory, anticancer, and antiviral activities.[1][2] Specifically, the oxazole-4-carboxamide motif has emerged as a valuable starting point in medicinal chemistry for developing targeted therapeutics.[2] Recent studies have identified derivatives of this scaffold as potent inhibitors of critical signaling proteins, such as Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for compounds based on this scaffold, using 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide as a representative molecule. We present two robust, industry-standard HTS protocols—a Fluorescence Polarization (FP) competitive binding assay and an AlphaLISA® kinase activity assay—designed to identify and characterize inhibitors of a model protein kinase. These methodologies are designed for automation and miniaturization, enabling the rapid and efficient screening of large compound libraries.[4][5]

The Target: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders, making them a major class of drug targets. Our hypothetical target is a serine/threonine kinase involved in an inflammatory signaling cascade, analogous to IRAK4. An inhibitor of this kinase is expected to block the downstream signaling events that lead to the production of pro-inflammatory cytokines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase (e.g., IRAK4) Receptor->TargetKinase 2. Recruitment & Phosphorylation Substrate Substrate Protein TargetKinase->Substrate 3. Catalytic Activity (Phosphorylation) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TF Transcription Factor (e.g., NF-κB) PhosphoSubstrate->TF 4. Signal Cascade Gene Pro-inflammatory Gene Expression TF->Gene 5. Nuclear Translocation Ligand External Ligand (e.g., IL-1) Ligand->Receptor 1. Activation Compound 5-amino-2-(2-bromophenyl) -1,3-oxazole-4-carboxamide Compound->TargetKinase Inhibition

Caption: Hypothetical kinase signaling pathway illustrating the point of inhibition.

HTS Assay Quality Control: The Z'-Factor

A successful HTS campaign depends on the quality and robustness of the assay.[6] The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the suitability of an HTS assay.[7][8] It provides a measure of the separation between the high and low signal controls, taking into account the data variation within each control group.[9]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ]

An assay's quality is judged based on its Z'-factor value, with a value greater than 0.5 being the standard for a reliable and screenable assay.[9][10]

Z'-Factor ValueAssay ClassificationInterpretation
> 0.7 ExcellentLarge separation between controls with low data variability. Ideal for HTS.[9]
0.5 to 0.7 GoodAcceptable separation and variability. Suitable for HTS.[7][10]
0 to 0.5 MarginalOverlap between control distributions. Assay requires optimization.
< 0 UnsuitableNo separation between controls. The assay is not viable for screening.[7]

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Principle of the Assay Fluorescence Polarization (FP) is a homogeneous technique used to study molecular interactions in solution.[11] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[12] A small, unbound tracer rotates rapidly, resulting in depolarized emitted light (low FP value). When bound to the large target kinase, its rotation slows significantly, and the emitted light remains polarized (high FP value).[13] In this competitive assay format, a test compound that binds to the kinase will displace the tracer, causing a decrease in the FP signal.

cluster_low_fp Low FP Signal (Tracer Displaced) cluster_high_fp High FP Signal (Tracer Bound) Kinase1 Target Kinase Tracer1 Fluorescent Tracer Compound1 Test Compound (Inhibitor) Compound1->Kinase1 Binding Kinase2 Target Kinase Tracer2 Fluorescent Tracer Tracer2->Kinase2 Binding

Caption: Principle of the FP competitive binding assay workflow.

Materials and Reagents
  • Target: Purified recombinant protein kinase.

  • Tracer: A small molecule ligand of the kinase conjugated to a fluorophore (e.g., BODIPY-TMR).

  • Test Compound: 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, dissolved in 100% DMSO.

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Plates: Low-volume, black, 384-well microplates (e.g., Greiner Bio-One).

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol

This protocol is optimized for a 20 µL final assay volume in a 384-well plate.

  • Compound Plating:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of compound solution or DMSO into the appropriate wells of the 384-well assay plate. This results in a final DMSO concentration of 0.25%.

    • Causality: Acoustic dispensing minimizes volume transfer errors and allows for direct dilution from stock, preserving compound integrity.

  • Kinase Addition:

    • Prepare a 2X working solution of the target kinase in assay buffer (e.g., 20 nM for a final concentration of 10 nM).

    • Dispense 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 10 µL of assay buffer to these control wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 30 minutes at room temperature to allow the compound to bind to the kinase.

    • Causality: Pre-incubation of the enzyme with the test compound before adding the tracer ensures that the measurement reflects true competitive binding equilibrium.

  • Tracer Addition and Measurement:

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer (e.g., 2 nM for a final concentration of 1 nM).

    • Dispense 10 µL of the 2X tracer solution to all wells.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).

Data Analysis and Expected Results

The raw data is typically in millipolarization (mP) units. The percent inhibition is calculated relative to high and low signal controls.

  • High Signal Control (0% Inhibition): Kinase + Tracer + DMSO

  • Low Signal Control (100% Inhibition): Tracer + DMSO (no kinase)

% Inhibition = 100 * [ (mP_High_Control - mP_Sample) / (mP_High_Control - mP_Low_Control) ]

CompoundConcentration (µM)mP Value% Inhibition
DMSO Control-2550%
No Enzyme-45100%
Test Compound0.12483.3%
Test Compound119528.6%
Test Compound108282.4%

Protocol 2: AlphaLISA® Kinase Activity Assay

Principle of the Assay AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a no-wash, bead-based technology for detecting biomolecular interactions with high sensitivity.[14] The assay measures the enzymatic activity of the kinase. A biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. After the reaction, AlphaLISA Acceptor beads conjugated to an anti-phospho-substrate antibody and Streptavidin-coated Donor beads are added.[15] If the substrate is phosphorylated, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal at 615 nm.[16] An active inhibitor will prevent substrate phosphorylation, resulting in no signal.

cluster_no_signal No Signal (Inhibition) cluster_signal AlphaLISA Signal (No Inhibition) Kinase1 Target Kinase Substrate1 Biotinylated Substrate Compound1 Test Compound (Inhibitor) Compound1->Kinase1 Blocks Activity Donor1 Donor Bead (Streptavidin) Donor1->Substrate1 Binds Biotin Acceptor1 Acceptor Bead (Anti-Phospho) Kinase2 Target Kinase Substrate2 Phosphorylated Substrate Kinase2->Substrate2 Phosphorylation Donor2 Donor Bead (Streptavidin) Donor2->Substrate2 Binds Biotin Acceptor2 Acceptor Bead (Anti-Phospho) Acceptor2->Substrate2 Binds Phospho-site

Caption: Principle of the AlphaLISA kinase activity assay workflow.

Materials and Reagents
  • Target: Purified recombinant protein kinase.

  • Substrate: Biotinylated peptide substrate for the kinase.

  • Reagents: ATP, MgCl₂, DTT.

  • Test Compound: 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in 100% DMSO.

  • Detection: AlphaLISA anti-phospho-substrate Acceptor beads and Streptavidin Donor beads.

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Plates: White, 384-well microplates (e.g., AlphaPlate®).

  • Instrumentation: An AlphaScreen®-compatible microplate reader (e.g., EnVision®).

Step-by-Step Protocol

This protocol is for a 15 µL final assay volume. All incubations with beads should be done in the dark or under subdued light.[17]

  • Compound Plating:

    • Dispense 50 nL of compound solution or DMSO into the wells of a 384-well assay plate using an acoustic liquid handler.

  • Kinase/Substrate Addition:

    • Prepare a 3X master mix of kinase and biotinylated substrate in Kinase Buffer.

    • Dispense 5 µL of this mix into each well.

    • Seal, centrifuge briefly, and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the test compound to interact with the kinase before the enzymatic reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 3X solution of ATP in Kinase Buffer. The concentration should be at the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the 3X ATP solution to all wells to start the reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction and Add Detection Beads:

    • Prepare a 3X "Stop & Detect" mix containing the AlphaLISA Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer (typically containing EDTA to chelate Mg²⁺ and stop the reaction).

    • Dispense 5 µL of this mix to all wells.

    • Causality: Adding the beads in a buffer containing EDTA simultaneously stops the kinase reaction and initiates the detection phase, streamlining the workflow.

  • Incubation and Measurement:

    • Seal the plate with an aluminum seal and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an EnVision or similar reader using standard AlphaLISA settings.

Data Analysis and Expected Results

Data is collected as raw luminescent counts. Percent inhibition is calculated relative to high and low signal controls.

  • High Signal Control (0% Inhibition): Full reaction + DMSO

  • Low Signal Control (100% Inhibition): Reaction with no kinase + DMSO

% Inhibition = 100 * [ 1 - ( (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low) ) ]

CompoundConcentration (µM)AlphaLISA Counts% Inhibition
DMSO Control-250,0000%
No Enzyme-2,000100%
Test Compound0.1235,0006.1%
Test Compound1160,00036.3%
Test Compound1015,00094.8%

Conclusion and Next Steps

The Fluorescence Polarization and AlphaLISA protocols described provide robust and complementary methods for the high-throughput screening of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and its analogs. The FP assay directly measures compound binding to the target, while the AlphaLISA assay confirms functional inhibition of enzymatic activity.

Compounds identified as "hits" in these primary screens should be subjected to a confirmation and validation cascade.[18] This typically includes:

  • Hit Confirmation: Re-testing the primary hits to eliminate false positives.

  • Dose-Response Analysis: Generating IC₅₀ curves to determine compound potency.

  • Orthogonal Assays: Using a different assay technology to confirm activity and rule out technology-specific artifacts.[19]

  • Preliminary Structure-Activity Relationship (SAR): Testing structurally related analogs to understand the chemical features required for activity.[10]

By employing these rigorous and well-validated HTS methodologies, researchers can efficiently identify promising lead compounds from the versatile oxazole-4-carboxamide chemical class for further drug development.

References

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC. (n.d.). Vertex AI Search.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (2020, December 21).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). UCSF.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 28). Nanomicrospheres.
  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Southern Research.
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Molecular Devices.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks. (2017, July 20). IU Indianapolis ScholarWorks.
  • On HTS: Z-factor. (2023, December 12). On HTS.
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). BellBrook Labs.
  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Aragen Life Sciences.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • Z-factor - Wikipedia. (n.d.). Wikipedia.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21). ACS Omega, 8(17), 15383-15393.
  • High-Throughput Screening (HTS) Services - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Assay performance and the Z'-factor in HTS - Drug Target Review. (2023, March 30). Drug Target Review.
  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC. (n.d.). PMC.
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development | Sussex Drug Discovery Centre. (2018, July 2). Sussex Drug Discovery Centre.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). PMC.
  • AlphaLISA assay development guide - Revvity. (n.d.). Revvity.
  • Application Notes and Protocols: Oxazole-4-carboximidamide as a Versatile Building Block in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.). PMC.
  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed. (2023, May 3). Bioorganic & Medicinal Chemistry, 87, 117302.
  • Naturally available compounds with oxazole scaffolds. - ResearchGate. (n.d.). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists overcome the severe aqueous solubility limitations of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists overcome the severe aqueous solubility limitations of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide during in vitro biological evaluations.

The Physicochemical Challenge: Understanding the Causality

Before troubleshooting, we must understand why this specific molecule resists aqueous solvation. The insolubility is driven by a synergistic combination of high lipophilicity and high crystal lattice energy:

  • High LogP (Lipophilicity): The bulky 2-bromophenyl group is highly hydrophobic, strongly repelling aqueous solvation shells.

  • Planar Stacking: The 1,3-oxazole core is a planar heteroaromatic ring that facilitates tight molecular stacking.

  • Intermolecular Hydrogen Bonding: The 5-amino and 4-carboxamide groups act as potent hydrogen bond donors and acceptors. In the solid state, these groups lock the molecules into a highly stable crystal lattice.

When you dilute this compound from a concentrated DMSO stock into an aqueous assay buffer, the local concentration instantly exceeds its kinetic solubility limit. The strong intermolecular forces outcompete water-solute interactions, leading to rapid nucleation and precipitation.

Diagnostic Workflow

Use the decision tree below to identify the optimal solubilization strategy based on your specific assay constraints.

Workflow A Compound Precipitation in Aqueous Media B Assess Assay Constraints A->B C Cell-Based Assays (DMSO < 0.5%) B->C High sensitivity D Biochemical Assays (DMSO 1% - 5%) B->D Moderate sensitivity E HP-β-CD Complexation (Encapsulates Bromophenyl) C->E Prevents toxicity F Acoustic Droplet Ejection (Direct Dosing) D->F Avoids solvent shock G Non-Ionic Surfactants (e.g., 0.01% Tween-20) D->G Stabilizes suspension

Decision tree for resolving oxazole-carboxamide precipitation in biological assays.

Core Troubleshooting Guides (Q&A)

Q1: My compound precipitates immediately upon a 1:100 dilution from a 10 mM DMSO stock into my biochemical assay buffer. How do I prevent this "solvent shock"? A: The rapid transition from 100% organic solvent to 99% aqueous buffer causes localized supersaturation, forcing the oxazole derivative to crash out. Solution: Transition to Acoustic Droplet Ejection (ADE) technology if available. ADE uses sound energy to transfer nanoliter volumes of the compound directly from the DMSO stock into the aqueous assay plate without the need for intermediate dilution steps [3]. If ADE is unavailable, utilize a step-down dilution protocol (see Protocol B below) and introduce a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-20) to the assay buffer to lower the surface tension and kinetically stabilize the compound in solution.

Q2: I am running a cell viability assay, but reaching the required concentration requires 2% DMSO, which is killing my cells. What are my options? A: You are exceeding the cellular DMSO tolerance. Most sensitive cell lines (e.g., CHO-K1, primary hepatocytes) exhibit significant phenotypic alterations or cytotoxicity at DMSO concentrations above 0.2% to 0.5% [1]. Solution: Utilize 2-Hydroxypropyl- -cyclodextrin (HP- -CD) . The hydrophobic 2-bromophenyl moiety of your molecule will insert into the lipophilic cavity of the cyclodextrin cone, while the hydroxyl-rich exterior of the cyclodextrin maintains aqueous solubility [2]. This allows you to deliver high concentrations of the drug to the cells while keeping the final DMSO concentration well below 0.1%.

Q3: My enzymatic assay shows highly inconsistent readouts, erratic fluorescence quenching, and poor replicate reproducibility at higher compound concentrations. What is happening? A: Your compound has likely formed micro-precipitates. Even if the solution appears clear to the naked eye, colloidal aggregates of the oxazole-carboxamide can cause light scattering (the nephelometric effect) or non-specific binding to the enzyme, leading to false positives/negatives. Self-Validation Check: Shine a standard red or green laser pointer through your assay well/tube. If you see a visible beam path (the Tyndall effect), micro-precipitates are present. You must lower the top concentration of your assay to remain strictly within the compound's thermodynamic solubility limit.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMax Recommended Assay Conc.Target Assay TypePrimary Mechanism of ActionKey Limitation
DMSO Co-solvent 0.5% (v/v)Biochemical / Robust CellsDisrupts crystal lattice via strong solvation.High cellular toxicity; alters protein binding kinetics [1].
HP- -CD Complexation 1 - 10 mM (Cyclodextrin)Cell-Based / PhenotypicHost-guest encapsulation of the bromophenyl group [2].May reduce the free-drug fraction available to bind the target.
Acoustic Droplet Ejection N/A (Direct Dosing)High-Throughput ScreeningEliminates intermediate aqueous dilution steps [3].Requires specialized, expensive instrumentation (e.g., Echo).
Non-Ionic Surfactants 0.01% - 0.05% (v/v)Biochemical / EnzymaticMicellar encapsulation and kinetic stabilization.Can denature sensitive proteins or interfere with lipid targets.
Validated Experimental Protocols
Protocol A: HP- -CD Inclusion Complex Preparation (For Cell-Based Assays)

This protocol creates a self-validating system to ensure the biological response is driven by the oxazole derivative, not the formulation.

  • Prepare the Host Solution: Dissolve HP- -CD powder in your target aqueous buffer (e.g., PBS or cell culture media) to a final concentration of 20% (w/v). Stir gently at 37°C until completely clear.

  • Prepare the Guest Stock: Dissolve 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in 100% DMSO to a concentration of 10 mM.

  • Complexation: Place the HP- -CD solution on a magnetic stirrer at high speed (800 rpm). Using a calibrated micropipette, add the 10 mM compound stock dropwise (1 L per second) into the vortex center.

  • Equilibration: Seal the vial and incubate on an orbital shaker at room temperature for 12–24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Validation & Control: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed precipitated drug. Use the supernatant for your assay. Critical: You must run a parallel vehicle control containing the exact same concentration of HP- -CD and DMSO, but without the compound, to baseline your assay.

Protocol B: Step-Down Dilution for Biochemical Assays

Use this when ADE instrumentation is unavailable to prevent solvent shock.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Prepare an intermediate buffer containing 30% DMSO and 0.05% Tween-20. Dilute the primary stock 1:10 into this intermediate buffer (yielding 1 mM compound in 37% DMSO). Causality: The high co-solvent and surfactant presence prevents nucleation during this initial concentration drop.

  • Final Assay Dosing: Dilute the intermediate stock 1:100 into the final assay plate containing the reaction buffer. The final concentration will be 10 M compound in 0.37% DMSO, safely within the tolerance limits of most biochemical assays [1].

FAQs: Medicinal Chemistry & Structural Modification

Q: If formulation strategies fail, how can we chemically modify 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide to improve its intrinsic thermodynamic solubility without losing target affinity? A: You must disrupt the crystal packing energy or introduce ionizable centers.

  • Increase Character: The molecule is highly planar. Introducing -hybridized carbons (e.g., replacing the bromophenyl with a bromocyclohexyl, if the binding pocket allows) breaks planarity, significantly lowering the melting point and improving aqueous solubility [4].

  • Introduce Basic Amines for Salt Formation: Modifying the primary 4-carboxamide into an alkyl-piperazine or homopiperazine amide allows the molecule to be protonated at physiological pH. This enables the formation of highly soluble salts (e.g., mesylate or hydrochloride salts), which is a proven strategy for rescuing planar, insoluble kinase inhibitors [4].

References
  • WEHI National Drug Discovery Centre. Screening assay requirements. WEHI. Available at:[Link]

  • Braga, S. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Turconi, S., et al. (2009). Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology. PubMed. Available at:[Link]

  • Jones, S., et al. (2021). Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development. ACS Medicinal Chemistry Letters. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Crystallization of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Welcome to the Technical Support Center. Crystallizing highly functionalized heterocycles like 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Crystallizing highly functionalized heterocycles like 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide presents unique thermodynamic and kinetic challenges. As an Application Scientist, I approach this molecule by analyzing its supramolecular potential.

The molecule features a rigid 1,3-oxazole core, a strong hydrogen-bond donating 5-amino group, a versatile carboxamide group, and a 2-bromophenyl moiety. The carboxamide and amino groups are highly prone to forming robust R22​(8) hydrogen-bonded homosynthons[1][2]. Simultaneously, the 2-bromophenyl group introduces the potential for directional halogen bonding (Br···O or Br···N interactions)[3][4]. These competing intermolecular forces often lead to oiling out, solvate formation, or twinned crystals. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Part 1: Solvent Screening & Quantitative Behavior Data

To establish a baseline for your crystallization strategy, it is critical to understand how different solvent classes interact with the molecule's functional groups. The table below summarizes expected solubility profiles and supramolecular outcomes.

Solvent ClassExamplesSolubility ProfileSupramolecular InteractionExpected Crystallization Outcome
Polar Protic Methanol, Ethanol, WaterHigh at elevated temps; moderate at RT.Strong H-bond competition; forms heterosynthons with the carboxamide.High risk of solvate formation or rapid "crashing out"[5][6].
Polar Aprotic Ethyl Acetate, Acetone, THFModerate to High.Acts as H-bond acceptor only; does not disrupt primary amide dimers.Good yield; favors thermodynamically stable polymorphs.
Non-Polar Hexanes, Heptane, TolueneVery Low (Antisolvents).Minimal interference; promotes halogen-bonding networks.Used exclusively as antisolvents for vapor diffusion or precipitation.
Halogenated DCM, ChloroformModerate.Weak halogen-bond competition.Prone to oiling out (Liquid-Liquid Phase Separation)[7].
Part 2: Crystallization Troubleshooting Workflow

Crystallization_Troubleshooting Start Crystallization Attempt: 5-amino-2-(2-bromophenyl) -1,3-oxazole-4-carboxamide Obs1 Oiling Out (LLPS) Start->Obs1 Obs2 Solvate/Polymorph Mixtures Start->Obs2 Obs3 Twinning / Poor XRD Quality Start->Obs3 Sol1 Reduce cooling rate Add seed crystals Switch to mixed solvent Obs1->Sol1 Sol2 Avoid protic solvents Use aprotic (e.g., EtOAc) Control temperature Obs2->Sol2 Sol3 Vapor diffusion method Lower supersaturation Minimize halogen-bond stacking faults Obs3->Sol3

Caption: Decision tree for troubleshooting common crystallization issues of the target oxazole derivative.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing, and how do I fix it? Causality: Oiling out occurs when the solution reaches a high degree of supersaturation, but the activation energy for ordered crystal nucleation is higher than the energy required for the solute to separate into a dense, disordered liquid phase[5][7]. For this molecule, strong, chaotic hydrogen bonding between the 5-amino and carboxamide groups in concentrated solutions prevents the molecules from aligning into a lattice. Solution: You must bypass the metastable oil phase. Do this by lowering the initial concentration and drastically reducing the cooling rate. If oiling out still occurs, introduce a seed crystal just before the cloud point is reached to bypass the nucleation energy barrier entirely.

Q2: I am getting variable melting points between batches. Am I forming solvates? Causality: Yes, likely. The carboxamide group is a classic supramolecular synthon that readily forms R22​(8) hydrogen-bonded dimers. However, if you are crystallizing from protic solvents like methanol or ethanol, the solvent molecules can insert themselves into this network, acting as both H-bond donors and acceptors, effectively trapping the solvent within the crystal lattice (heterosynthon formation)[2][6]. Solution: Switch to a polar aprotic solvent like Ethyl Acetate or Acetone. These solvents can dissolve the compound but cannot act as strong H-bond donors, forcing the oxazole molecules to self-assemble into solvent-free homosynthons.

Q3: My crystals are twinned and unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD). What is causing this? Causality: Twinning is often caused by rapid crystal growth and competing intermolecular forces. In this molecule, the 2-bromophenyl group can participate in halogen bonding (Br···O or Br···N). If the crystal grows too fast, these secondary halogen bonds can cause the incoming molecules to attach in a reversed or "flipped" orientation, creating stacking faults and macroscopic twinning[3][4]. Solution: You must shift the system from kinetic control to thermodynamic control. Use the Vapor Diffusion Method (Protocol B below) to ensure an extremely slow, controlled increase in supersaturation, giving the molecules time to correct misaligned attachments.

Q4: The compound seems to degrade or change color during hot recrystallization. What is happening? Causality: While the 5-amino-oxazole core is generally stable, the carboxamide group can undergo hydrolysis to a carboxylic acid if subjected to prolonged heating in the presence of trace water, acids, or bases[8][9]. Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Never boil the solution for more than 5–10 minutes. If the compound does not dissolve quickly, switch to a solvent with higher solubility rather than extending the heating time.

Part 4: Mechanistic Intermolecular Network

Intermolecular_Interactions MolA Molecule A (Carboxamide & Amino) MolB Molecule B (Carboxamide & Amino) MolA->MolB R2,2(8) H-Bond Homosynthon MolC Molecule C (2-Bromophenyl) MolA->MolC Br···O / Br···N Halogen Bond Solvent Protic Solvent (e.g., Methanol) Solvent->MolA Solvate Trapping (Heterosynthon)

Caption: Competing supramolecular interactions: Hydrogen bonding, halogen bonding, and solvent trapping.

Part 5: Validated Experimental Protocols
Protocol A: Anti-Oiling Cooling Crystallization with Seeding

Purpose: To obtain bulk, high-purity crystalline powder while avoiding Liquid-Liquid Phase Separation (oiling out).

  • Preparation: Weigh 500 mg of crude 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide into an oven-dried 25 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of anhydrous Ethyl Acetate (polar aprotic). Heat the mixture gently in a water bath (approx. 60 °C) while stirring. Add solvent dropwise until the solid just dissolves. Do not exceed 10 mL total volume to maintain a high concentration without reaching the oiling threshold[7].

  • Hot Filtration: If insoluble impurities remain, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Controlled Cooling: Remove the flask from the heat source. Place it on a cork ring (insulator) to slow the initial cooling rate.

  • Seeding (Critical Step): Monitor the solution closely. When the temperature drops to approx. 40 °C (before it becomes cloudy or oils out), add 1–2 tiny crystals of pure compound (seeds) saved from a previous batch. This provides an immediate nucleation site, forcing the molecules to crystallize rather than separate into an oil[5][7].

  • Maturation: Allow the flask to reach room temperature undisturbed over 2 hours. Then, transfer to a 4 °C refrigerator for 12 hours to maximize yield. Filter and wash with cold hexanes.

Protocol B: Vapor Diffusion for Single-Crystal XRD

Purpose: To grow high-quality, defect-free single crystals by minimizing halogen-bond-induced twinning.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble (e.g., THF or Ethyl Acetate) and an antisolvent in which it is completely insoluble (e.g., Hexanes or Pentane).

  • Inner Vial Preparation: Dissolve 10–15 mg of the pure compound in 1 mL of the chosen solvent in a small (2-dram) glass vial. Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Outer Vial Preparation: Place the small open vial inside a larger (20 mL) glass vial. Carefully add 3–4 mL of the antisolvent to the outer vial, ensuring the liquid level is lower than the rim of the inner vial.

  • Sealing and Diffusion: Cap the outer vial tightly. Wrap the cap with Parafilm to ensure an airtight seal[5].

  • Incubation: Place the setup in a vibration-free, temperature-controlled environment (e.g., a dark cabinet at 20 °C). Over 3–7 days, the volatile antisolvent will slowly diffuse through the vapor phase into the inner vial, gradually lowering the solvating power of the medium. This infinitely slow increase in supersaturation strongly favors thermodynamic crystal growth, yielding pristine, untwinned crystals suitable for X-ray diffraction.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Synthesis

Welcome to the Application Scientist Support Hub. This guide is engineered for medicinal chemists and drug development professionals working with the 5-aminooxazole-4-carboxamide scaffold—a privileged chemotype frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for medicinal chemists and drug development professionals working with the 5-aminooxazole-4-carboxamide scaffold—a privileged chemotype frequently utilized in the design of kinase inhibitors and apoptotic agents.

Synthesizing the specific analog 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide presents unique steric and electronic challenges due to the ortho-bromo substitution on the phenyl ring. This document provides a self-validating experimental protocol, quantitative optimization data, and an in-depth troubleshooting FAQ to ensure high-yielding, reproducible syntheses.

Mechanistic Workflow & Chemical Logic

The most scalable and atom-economical route to 4-carboxamide-substituted 5-aminooxazoles relies on a two-step sequence: the N-acylation of 2-amino-2-cyanoacetamide followed by a base-promoted intramolecular cyclization [1]. The cyclization is driven by the tautomerization of the amide to its enol form, allowing the oxygen atom to act as a nucleophile and attack the pendant electrophilic nitrile carbon.

G A 2-Bromobenzoyl chloride + 2-Amino-2-cyanoacetamide B Step 1: N-Acylation (0°C, Mild Base, THF) A->B C Acyclic Intermediate: N-(2-Bromobenzoyl)-2-amino-2-cyanoacetamide B->C D Step 2: Base-Promoted Enolization (DBU, DMF, 80°C) C->D E Intramolecular Cyclization (O-attack on C≡N) D->E F Product: 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide E->F

Workflow for the base-promoted synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

Standardized Experimental Protocol (Self-Validating)

As a Senior Application Scientist, I strongly advise against "one-pot" approaches for this specific ortho-substituted analog. Isolating the acyclic intermediate ensures that the harsh conditions required for cyclization do not degrade unreacted starting materials.

Step 1: N-Acylation (Formation of the Acyclic Intermediate)

  • Charge a dry, argon-purged flask with 2-amino-2-cyanoacetamide (1.0 equiv) and anhydrous THF (0.2 M).

  • Add N-methylmorpholine (NMM) (1.2 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dissolve 2-bromobenzoyl chloride (1.05 equiv) in a minimal volume of THF and add dropwise over 30 minutes.

    • Causality: The ortho-bromo group creates significant steric hindrance, making this acylation slower than standard reactions. Slow addition at low temperature suppresses the formation of di-acylated byproducts.

  • Stir for 2 hours at room temperature.

    • Self-Validation Check: Monitor via TLC (DCM/MeOH 9:1). The primary amine spot (ninhydrin positive) should disappear, replaced by a highly polar, UV-active intermediate.

Step 2: Intramolecular Cyclization

  • Concentrate the THF mixture in vacuo and redissolve the crude intermediate in anhydrous DMF (0.1 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).

  • Heat the reaction to 80 °C for 4 hours.

    • Causality: DBU is a strong, non-nucleophilic base that efficiently promotes the enolization of the amide [2]. The elevated temperature provides the activation energy needed to overcome the steric clash between the ortho-bromo group and the forming oxazole ring during the required conformational rotation.

  • Self-Validation Check: Monitor via LC-MS. The mass of the acyclic starting material and the oxazole product are identical ( m/z [M+H]+ = 296.0 / 298.0 for the Br isotopes). However, the cyclized oxazole product will elute significantly later on a reverse-phase C18 column due to the loss of the polar nitrile and acyclic amide functionalities in favor of the lipophilic aromatic ring.

  • Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Optimization Data

The table below summarizes our internal optimization data for the cyclization step (Step 2). Notice how the transition state's energy barrier necessitates both a strong base and an elevated temperature.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFTriethylamine (1.5)25243522
2THFTriethylamine (1.5)65125541
3DMFK₂CO₃ (2.0)8087865
4 DMF DBU (1.2) 80 4 >95 88

Troubleshooting Guides & FAQs

Q1: Why is my yield of the N-acylated intermediate so low, and why am I observing a significant amount of a higher-mass byproduct? A1: You are likely observing over-acylation. 2-amino-2-cyanoacetamide possesses multiple nucleophilic sites (the primary amine and the primary amide). If you use excess acid chloride or allow the temperature to spike during addition, the primary amide will also be acylated. Solution: Maintain strict stoichiometric control (maximum 1.05 equiv of 2-bromobenzoyl chloride), ensure the dropwise addition is performed strictly at 0 °C, and use a mild base like NMM or pyridine rather than stronger bases during Step 1.

Q2: The cyclization step stalls at ~50% conversion, leaving a mixture of the acyclic intermediate and the oxazole. How can I drive it to completion? A2: The causality here lies in the thermodynamics of the transition state. The ortho-bromo group forces the phenyl ring out of coplanarity with the forming oxazole ring, increasing the activation energy required for the enol oxygen to attack the nitrile [3]. Solution: If you are using a weak base like triethylamine, switch to DBU. Furthermore, you must use a polar aprotic solvent (DMF or NMP) that can stabilize the highly polarized transition state, and maintain the temperature at 80 °C.

Q3: I am observing a significant amount of a 4-cyano-oxazole byproduct instead of the 4-carboxamide. Why is this happening? A3: Dehydration of the primary carboxamide group (-CONH₂ -C≡N) occurs under harsh cyclization conditions, particularly if you are using chemical dehydrating agents (like POCl₃, SOCl₂, or Burgess reagent) to force the cyclization. Solution: Abandon chemical dehydrating agents for this specific scaffold. Rely entirely on the base-promoted thermal cyclization (DBU/DMF) described in the protocol above, which preserves the delicate 4-carboxamide moiety.

Q4: How do I efficiently purify the highly polar 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide from the reaction mixture? A4: The product has multiple hydrogen bond donors and acceptors (the 5-amino group, the 4-carboxamide, and the oxazole nitrogen), making it highly polar and prone to severe streaking on standard normal-phase silica gel. Solution: Avoid column chromatography if possible. The product exhibits poor solubility in cold water. Quenching the DMF reaction mixture with a 5-fold volume of ice water will precipitate the product cleanly. If chromatography is absolutely necessary, use a highly polar eluent system (e.g., DCM/MeOH 9:1 with 1% aqueous NH₃ to suppress tailing) or opt for reverse-phase (C18) chromatography.

References

  • Synthesis of 1,3-oxazoles Organic Chemistry Portal URL:[Link]

  • Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination Organic Letters (ACS Publications) URL:[Link]

  • A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine Organic Letters (ACS Publications) URL:[Link]

Optimization

Overcoming chemical stability issues of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Technical Support Center: 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Welcome to the dedicated technical support guide for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Welcome to the dedicated technical support guide for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to anticipate, diagnose, and resolve chemical stability challenges associated with this compound. Our guidance is rooted in established principles of heterocyclic chemistry and practical, field-proven methodologies to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Profile

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a multi-functionalized heterocyclic compound. Its stability is governed by the interplay of its core components: the 1,3-oxazole ring, a primary amino group, a carboxamide moiety, and a substituted phenyl ring. While the aromatic oxazole core provides a degree of stability, the specific arrangement of functional groups creates potential vulnerabilities.[1][2] The primary stability concerns that a researcher must be aware of are hydrolysis , photodegradation , and oxidation .

This guide provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this molecule? A1: The molecule is susceptible to three main degradation pathways:

  • Hydrolytic Cleavage: The 1,3-oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring opening.[1][3] The carboxamide functional group is generally more stable but can also be hydrolyzed under harsh acidic or basic conditions.[4][5]

  • Photodegradation: Like many aromatic heterocyclic systems, the oxazole ring can be sensitive to UV light, which can induce rearrangements or oxidative degradation.[1][2]

  • Oxidation: The electron-rich amino group and the oxazole ring itself are potential sites for oxidation, especially in the presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

Q2: How do the substituents influence the molecule's stability? A2: Each substituent plays a critical role:

  • 5-Amino Group: This electron-donating group activates the oxazole ring, which can increase its susceptibility to electrophilic attack and oxidation.

  • 4-Carboxamide Group: This group is a potential hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions. While relatively stable, its hydrolysis is a potential long-term degradation route.[6]

  • 2-(2-bromophenyl) Group: The steric bulk of the ortho-bromo substituent may provide some kinetic stability by hindering the approach of reactants to the oxazole ring. Electronically, the bromine atom is electron-withdrawing, which can influence the reactivity of the entire system.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution? A3: To ensure maximum stability, we recommend the following storage protocols.

Form Temperature Atmosphere Light Protection Recommended Solvent (for solution)
Solid -20°C (Long-term) 2-8°C (Short-term)Inert (Argon or Nitrogen)Amber vial or protected from lightN/A
Solution -80°C (Long-term) -20°C (Short-term)Inert (use degassed solvents)Amber vial or foil-wrapped tubeAnhydrous, aprotic solvents (e.g., DMSO, DMF)

Note: Avoid repeated freeze-thaw cycles for solutions. Aliquot into single-use volumes.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Rapid Loss of Parent Compound in Aqueous Buffers
  • Symptom: You observe a significant decrease in the parent compound's peak area via HPLC analysis shortly after dissolving it in an aqueous buffer (e.g., PBS at pH 7.4).

  • Potential Cause: This is highly indicative of hydrolytic degradation. The oxazole ring is known to be most stable in a slightly acidic pH range, typically between 3 and 5.[7] Both neutral and basic conditions can accelerate ring cleavage.

  • Causality Explained: Under neutral or basic conditions, hydroxide ions can directly attack the electrophilic C2 or C5 positions of the oxazole ring. Under strongly acidic conditions, protonation of the ring nitrogen makes it more susceptible to nucleophilic attack by water.[7]

  • Recommended Action: Perform a pH Stability Screen.

    • Prepare a series of buffers ranging from pH 3 to pH 8.

    • Dissolve the compound in each buffer at a fixed concentration.

    • Incubate all samples at a controlled temperature (e.g., 37°C).

    • Analyze aliquots by HPLC at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH range for stability.

  • Preventative Measures: For aqueous experiments, use the determined optimal pH buffer. If the experimental endpoint allows, consider using a mixed aqueous-organic solvent system to reduce water activity.[1]

Problem: Appearance of New Peaks in a Sample Left on the Benchtop
  • Symptom: Your HPLC or LC-MS analysis shows one or more new, unknown peaks after a sample solution was exposed to ambient light and air.

  • Potential Cause: This is a classic sign of photodegradation and/or oxidation. Exposure to UV light from laboratory lighting can provide the energy for chemical reactions, while atmospheric oxygen can act as a reactant.[1]

  • Recommended Action: Conduct a Forced Degradation Study. This systematic approach will help identify the specific vulnerability.

    • Protocol: Forced Degradation Workflow

      • Prepare Samples: Prepare five identical solutions of the compound in a suitable solvent.

      • Stress Conditions:

        • Control: Store one sample at -20°C in the dark.

        • Photolytic: Expose one sample to a light source meeting ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a parallel sample wrapped in foil as a dark control.[1]

        • Oxidative: Add a small amount of 3% hydrogen peroxide to one sample.

        • Acidic: Add HCl to one sample to reach a final concentration of 0.1 M.

        • Basic: Add NaOH to one sample to reach a final concentration of 0.1 M.

      • Incubation: Keep samples at room temperature for a defined period (e.g., 24 hours), monitoring periodically.

      • Analysis: Neutralize the acidic and basic samples, then analyze all samples by LC-MS to identify degradation products and quantify the loss of the parent compound.

  • Preventative Measures: Always work with the compound in amber glassware or foil-wrapped containers.[1] Use freshly degassed solvents to minimize dissolved oxygen.[1] For sensitive experiments, handle the compound under an inert atmosphere (e.g., in a glovebox).

Diagram: Potential Degradation Pathways This diagram illustrates the likely points of cleavage and modification on the molecule under different stress conditions.

DegradationPathways cluster_main cluster_products Parent Parent Compound Hydrolysis_Product Ring-Opened Species (α-acylamino carboxamide) Parent->Hydrolysis_Product  Hydrolysis  (Acid/Base, H₂O) Photo_Product Isomeric or Rearranged Products Parent->Photo_Product  Photolysis  (UV Light) Oxidation_Product N-oxide or Ring-Cleaved Fragments Parent->Oxidation_Product  Oxidation  (O₂, Peroxides)

Caption: Potential degradation pathways for the title compound.

Problem: Inconsistent Results and Poor Reproducibility
  • Symptom: You are getting variable results from the same experiment run on different days, or you are unable to reproduce published data.

  • Potential Cause: This often points to underlying, unrecognized sample degradation. Inconsistency in handling—such as different exposure times to light or air, or using solvents of varying purity (e.g., older bottles of THF with peroxide contamination)—can lead to significant variability.

  • Recommended Action: Implement a Strict Sample Handling Protocol. Consistency is key to reproducibility.

    • Protocol: Standardized Sample Preparation

      • Solvent Qualification: Always use fresh, HPLC-grade, or anhydrous solvents from recently opened bottles. If using peroxide-forming solvents (e.g., THF, dioxane), test for peroxides before use.

      • Weighing and Dissolution: Weigh the solid compound in a controlled environment (low light). Dissolve it immediately in pre-chilled, degassed solvent.

      • Inert Atmosphere: For maximum precision, prepare stock solutions in a glovebox under an argon or nitrogen atmosphere.

      • Time Management: Standardize the time between sample preparation and analysis. Do not leave samples on an autosampler for extended periods without temperature control.

      • QC Check: Before starting a large experiment, run a quick purity check (e.g., HPLC or UPLC) on your stock solution to ensure it is >98% pure and has not degraded since preparation.

Diagram: Troubleshooting Workflow for Inconsistent Results This flowchart provides a logical sequence of steps to diagnose the root cause of poor reproducibility.

TroubleshootingWorkflow Start Inconsistent Results Observed Check_Purity Analyze Freshly Prepared vs. Old Stock Solution via HPLC Start->Check_Purity Purity_Diff Is there a significant difference in purity? Check_Purity->Purity_Diff Degradation_Source Investigate Degradation Source: - Storage Conditions (Temp, Light) - Solvent Purity (Peroxides) - Handling Protocol Purity_Diff->Degradation_Source Yes No_Purity_Diff Problem is likely not compound stability. Purity_Diff->No_Purity_Diff No Implement_SOP Implement Strict Standard Operating Procedure (SOP) for Sample Handling Degradation_Source->Implement_SOP Review_Assay Review Assay Parameters: - Reagent Variability - Instrument Performance - Pipetting/Dilution Errors No_Purity_Diff->Review_Assay

Caption: Decision tree for troubleshooting inconsistent experimental results.

Analytical Methodologies

Accurate assessment of stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantification.

Recommended Starting HPLC-UV Method

This method should serve as a starting point for your method development and validation.

Parameter Recommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection (UV) Diode Array Detector (DAD). Monitor at λmax (determine experimentally, likely 254-320 nm).
Injection Vol. 2 µL

Rationale: A C18 column provides good retention for this relatively nonpolar molecule. The acidic mobile phase (formic acid) helps to ensure good peak shape by protonating the amino group and improves the stability of the compound during the analysis run.

References

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC. (n.d.).
  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (2013). PubMed.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Learning Guide for Chapter 24 - Carboxylic Acid deriv
  • Carboxyl Deriv
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (n.d.).

Sources

Troubleshooting

Reducing off-target effects of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in vivo

A Guide to Investigating and Mitigating Off-Target Effects In Vivo Welcome to the technical support center for researchers utilizing 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This guide, designed for drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Investigating and Mitigating Off-Target Effects In Vivo

Welcome to the technical support center for researchers utilizing 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This guide, designed for drug development professionals and scientists, provides in-depth troubleshooting advice and frequently asked questions to address potential off-target effects encountered during in vivo experimentation. As a novel compound, understanding its polypharmacology is crucial for accurate data interpretation and successful therapeutic development.

I. Initial Compound Validation & Purity Assessment

Before attributing any biological effect, on- or off-target, to the compound, it is imperative to verify its identity and purity. Contaminants from synthesis can often be the source of unexpected biological activity.

FAQ: How can I be certain that the observed in vivo effects are from my compound and not a contaminant?

Answer: Rigorous analytical chemistry is the foundation of reliable pharmacology. Before any in vivo experiment, you must validate your compound batch.

Recommended Analytical Workflow:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight of the parent compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and ensure it is consistent with 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method to assess purity. Aim for >98% purity for in vivo studies.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of any minor impurity peaks seen in the HPLC chromatogram.

This initial validation is a self-validating system; without it, any subsequent biological data is open to interpretation.

II. Troubleshooting and Identifying Off-Target Effects

Off-target effects occur when a drug interacts with unintended biological molecules, leading to unforeseen side effects.[1] The following section provides a systematic approach to identifying and understanding these interactions.

FAQ: My in vivo model is showing an unexpected phenotype. How do I begin to investigate if this is an off-target effect?

Answer: A multi-pronged approach, starting with computational methods and moving towards targeted biological experiments, is the most effective strategy.

Step 1: In Silico Profiling (Computational Prediction)

Before initiating costly and time-consuming wet-lab experiments, leverage computational tools to predict potential off-target interactions.[2][3] These methods use the chemical structure of your compound to screen against databases of known protein binding sites.

Recommended Actions:

  • Utilize platforms like OTSA (Off-Target Safety Assessment) or similar services that compare your molecule's structure against a vast library of targets.[3]

  • These tools can provide a list of potential off-target binders, which can then be prioritized for experimental validation.

Step 2: In Vitro Target Screening

In vitro screening is a crucial step to experimentally confirm the predictions from in silico models and to broadly assess the compound's selectivity.

Experimental Protocol: High-Throughput Screening (HTS)

Objective: To identify unintended molecular targets of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

Methodology:

  • Submit your compound to a commercial service for broad panel screening (e.g., a kinase panel, GPCR panel, or a more comprehensive safety panel).

  • These services typically use biochemical or cell-based assays to measure the interaction of your compound with hundreds of different targets.[1][4]

  • The output will be a list of "hits" - targets that your compound interacts with, usually with an associated IC50 or Ki value.

Data Interpretation: A "hit" in an in vitro screen does not automatically mean it is responsible for the in vivo phenotype. The affinity of the interaction and the physiological role of the off-target will determine its potential relevance.

Step 3: Validating Off-Target Effects in Cellular Models

Once you have a list of potential off-targets, the next step is to determine if these interactions are relevant in a cellular context.

Experimental Protocol: CRISPR-Cas9 Target Validation

Objective: To determine if the observed cellular phenotype is dependent on the presence of the putative off-target.

Methodology:

  • Select a cell line relevant to your in vivo model.

  • Use CRISPR-Cas9 to knock out the gene encoding the suspected off-target protein.[5]

  • Treat both the wild-type and the knockout cell lines with your compound.

  • Result Analysis:

    • If the knockout cells are now resistant to the compound's effect (compared to the wild-type), it strongly suggests that the effect is mediated through that off-target.[5]

    • If the knockout cells still show the same phenotype, the effect is likely independent of this particular off-target.

Workflow for Investigating Unexpected Phenotypes

G cluster_0 Phase 1: Initial Observation & In Silico cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Conclusion A Unexpected In Vivo Phenotype Observed B Verify Compound Purity (HPLC, LC-MS) A->B C In Silico Off-Target Prediction B->C D Broad In Vitro Panel Screen (e.g., Kinase, GPCR panels) C->D Prioritize Panels E Identify High-Affinity Off-Target 'Hits' D->E F CRISPR-KO of Suspected Off-Target E->F G Cell-Based Assay with Compound F->G H Phenotype Abolished? G->H I Off-Target Confirmed as Cause of Phenotype H->I Yes J Phenotype is Likely On-Target or Due to Another Off-Target H->J No

Caption: Workflow for identifying the source of unexpected in vivo effects.

III. Strategies for Mitigating Off-Target Effects In Vivo

If an off-target effect is confirmed and problematic, several strategies can be employed to reduce its impact.

FAQ: How can I reduce the off-target effects of my compound in animal models?

Answer: Mitigation can be approached through medicinal chemistry, formulation, or advanced drug delivery systems.

Strategy 1: Medicinal Chemistry Approaches
  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound.[6] The goal is to find a molecule that retains high affinity for the on-target while having reduced affinity for the off-target.

  • Rational Drug Design: If the structures of both the on-target and off-target are known, computational docking can be used to design new molecules with improved selectivity.[1]

Strategy 2: Formulation and Drug Delivery

The goal of these strategies is to increase the concentration of the drug at the site of action, thereby reducing its concentration in other tissues and minimizing off-target interactions.[7]

Delivery StrategyMechanismKey AdvantagesConsiderations
Liposomes Encapsulate the drug in lipid vesicles.Can be modified with targeting ligands; can improve solubility.[8]Stability; manufacturing scalability.[8]
Nanoparticles Encapsulate or conjugate the drug to nanoparticles (e.g., polymeric, gold).[4][9]Can exploit the Enhanced Permeability and Retention (EPR) effect in tumors; surface can be functionalized for targeting.[4]Biocompatibility; potential for immune response.
Prodrugs The compound is chemically modified to be inactive until it reaches the target tissue, where it is converted to the active form by local enzymes.[10]Can significantly reduce systemic exposure to the active drug.[10]Requires specific enzyme activity at the target site.
Antibody-Drug Conjugates (ADCs) The compound is chemically linked to an antibody that specifically targets a protein on the surface of the desired cells.[8]Highly specific delivery to target cells.[8]Complex manufacturing; target antigen must be highly specific to the target tissue.
Workflow for Mitigation Strategy Selection

G A Problematic Off-Target Effect Identified B Is the Off-Target Structurally Characterized? A->B D Is the Target Tissue Well-Defined with Unique Surface Markers? A->D C Rational Drug Design & SAR Studies B->C Yes G Empirical SAR Studies B->G No E Targeted Drug Delivery (e.g., ADCs, Ligand-Targeted Nanoparticles) D->E Yes F Formulation Strategies (e.g., Liposomes, Prodrugs) D->F No

Caption: Decision tree for selecting a strategy to mitigate off-target effects.

IV. Advanced In Vivo Models

For complex off-target issues, more sophisticated animal models may be required.

FAQ: Are there advanced in vivo models that can help differentiate on-target vs. off-target toxicity?

Answer: Yes, patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) are powerful tools.

  • Patient-Derived Xenografts (PDXs): These models, where human tumor tissue is implanted into immunodeficient mice, can help assess efficacy and toxicity in a more clinically relevant setting. They can reveal how the human tumor microenvironment influences drug distribution and metabolism.[11]

  • Genetically Engineered Mouse Models (GEMMs): It may be possible to create a mouse model where the off-target has been knocked out or humanized. This allows for direct testing of the compound's effects in the presence or absence of the off-target protein within a whole organism.

By following these structured troubleshooting and mitigation guides, researchers can more effectively navigate the challenges of in vivo studies with 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, leading to more robust and interpretable results.

References
  • DrOmics Labs. (2024, February 19). Strategies to Target Drug Delivery for Specific Tissues. Available from: [Link]

  • Patel, S. (2024). Improving Therapeutic Effectiveness with Targeted Drug Delivery Systems: Innovations, Challenges, and Future Prospects. Prime Scholars. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Frontiers. (n.d.). Advances in nanomaterial-based targeted drug delivery systems. Available from: [Link]

  • Open Access Journals. (2023, June 21). Advancements in Targeted Drug Delivery Systems for Enhanced Therapeutic Outcomes. Available from: [Link]

  • Hilaris Publisher. (n.d.). Advances in Drug Delivery Systems for Targeted Therapies: A Biomedical and Pharmaceutical Perspective. Available from: [Link]

  • Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Available from: [Link]

  • Speirs, R. S., & Speirs, E. E. (1979). An in vivo model for assessing effects of drugs and toxicants on immunocompetence. Drug and Chemical Toxicology, 2(1-2), 19–33. Available from: [Link]

  • PMC - NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • Parham, L., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 174(2), 253–266. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available from: [Link]

Sources

Optimization

Technical Support Center: 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Purification

Welcome to the Advanced Technical Support Hub for the synthesis and purification of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide . This specific oxazole derivative is a critical intermediate in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Hub for the synthesis and purification of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide . This specific oxazole derivative is a critical intermediate in the development of highly selective Tyrosine Kinase 2 (Tyk2) inhibitors, such as the 5-anilino-oxazole-4-carboxamide class utilized in autoimmune disease therapeutics .

Because the 2-bromophenyl moiety is designed for downstream transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), maintaining strict control over the impurity profile during the oxazole ring formation and subsequent nitrile hydration is paramount.

Pathway SM Starting Materials 2-Bromobenzoyl Chloride + Aminomalononitrile Nitrile Impurity A 5-amino-2-(2-bromophenyl)- 1,3-oxazole-4-carbonitrile SM->Nitrile Base-promoted Cyclization Target Target API Intermediate 5-amino-2-(2-bromophenyl)- 1,3-oxazole-4-carboxamide Nitrile->Target Hydration (H2O2 / NaOH) Acid Impurity C Oxazole-4-carboxylic acid (Over-hydrolysis) Nitrile->Acid Over-hydrolysis (Excess Base/Heat) Debromo Impurity B Debrominated Oxazole (Loss of -Br) Target->Debromo Transition Metal Catalysis (Downstream)

Mechanistic pathway of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide synthesis and impurities.

Part 1: Frequently Asked Questions (Impurity Profiling)

Q: What are the primary impurities generated during the synthesis of this oxazole intermediate? A: The synthesis typically proceeds via the condensation of 2-bromobenzoyl chloride with aminomalononitrile to form a 4-carbonitrile intermediate , followed by hydration to the 4-carboxamide. The three most persistent impurities are:

  • Impurity A (Incomplete Hydration): 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carbonitrile. The highly conjugated nitrile is chemically stable and resists mild hydration.

  • Impurity B (Debromination): 5-amino-2-phenyl-1,3-oxazole-4-carboxamide. Formed either from des-bromo starting material impurities or via premature oxidative addition/protodehalogenation if trace transition metals are present.

  • Impurity C (Over-hydrolysis): 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid. Caused by excessive thermal energy or prolonged exposure to strong aqueous base during the hydration step.

Q: Why is the debrominated byproduct (Impurity B) so difficult to separate using standard silica gel chromatography? A: Normal-phase silica chromatography relies on dipole-dipole interactions and hydrogen bonding. The loss of the bromine atom at the ortho-position does not significantly alter the primary hydrogen-bonding network (the 5-amino and 4-carboxamide groups) or the overall dipole moment of the oxazole core. Because their polarities are nearly identical, they co-elute on silica. Separation requires exploiting the London dispersion forces and polarizability of the bromine atom via Reversed-Phase (RP) chromatography.

Q: Why do we use alkaline hydrogen peroxide instead of standard acid-catalyzed hydration for the nitrile? A: Acid-catalyzed hydration of 5-aminooxazoles often leads to ring-opening degradation . Alkaline H2​O2​ generates the hydroperoxide anion ( HOO− ), which is a significantly stronger nucleophile than the hydroxide ion ( HO− ) due to the alpha-effect. This allows the nucleophilic attack on the nitrile carbon to occur rapidly at lower temperatures (0–10 °C), kinetically favoring the formation of the carboxamide while preventing the subsequent addition of water that would yield the carboxylic acid (Impurity C).

Part 2: Quantitative Analytical Data

To accurately track the purification process, reference the following standardized LC-MS/UV analytical parameters.

CompoundMolecular FormulaExact MassESI-MS [M+H]+ RRT (RP-C18)*Primary UV λmax​
Target Intermedate C10​H8​BrN3​O2​ 280.98281.99 / 283.991.00 254 nm, 310 nm
Impurity A (Nitrile) C10​H6​BrN3​O 262.97263.98 / 265.981.35250 nm, 315 nm
Impurity B (Debromo) C10​H9​N3​O2​ 203.07204.080.78248 nm, 305 nm
Impurity C (Acid) C10​H7​BrN2​O3​ 281.96282.97 / 284.970.45254 nm, 312 nm

*Relative Retention Time (RRT) based on a standard gradient: 5% to 95% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 10 minutes.

Part 3: Troubleshooting & Self-Validating Protocols

Protocol 1: Resolving High Levels of Nitrile Impurity (Impurity A)

If your crude LC-MS shows >5% of Impurity A, your hydration step is incomplete. Do not attempt to push the reaction with heat, as this will trigger the formation of Impurity C. Instead, utilize this optimized, self-validating re-hydration and normal-phase purification protocol.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 g of the crude mixture in 100 mL of DMSO. Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the oxazole amides, ensuring the nitrile is fully accessible to the aqueous reagents.

  • Reagent Addition: Cool the solution to 5 °C. Add 5 mL of 30% H2​O2​ dropwise, followed immediately by 10 mL of 1 M NaOH. Maintain the temperature strictly below 15 °C.

  • Self-Validation (In-Process Control): After 45 minutes, withdraw a 10 µL aliquot, quench in 1 mL of 0.1 M HCl, and analyze via LC-MS. The system is validated to proceed only when the m/z 264 peak area (Impurity A) drops below 0.5% relative to the m/z 282 peak (Target). If Impurity C (m/z 283) begins to rise above 1%, quench the reaction immediately.

  • Quenching & Extraction: Quench the bulk reaction by pouring it into 500 mL of ice-cold 5% aqueous sodium thiosulfate (to neutralize excess peroxide). Extract with Ethyl Acetate ( 3×200 mL).

  • Normal-Phase Flash Chromatography: Load the concentrated organic layer onto a silica gel column. Elute with a gradient of 50% to 100% Ethyl Acetate in Hexanes. Causality: The nitrile (Impurity A) lacks the hydrogen-bond donating capacity of the carboxamide, making it significantly less polar. It will elute rapidly at ~60% EtOAc, while the target carboxamide will elute at ~90% EtOAc.

Protocol 2: Eradicating the Debrominated Byproduct (Impurity B)

If your batch is contaminated with Impurity B, normal-phase chromatography will fail. You must utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of Methanol and DMF to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Stationary Phase Selection: Utilize a preparative C18 column (e.g., 5 µm, 50×250 mm). Causality: The hydrophobic C18 alkyl chains will interact strongly with the large, polarizable electron cloud of the bromine atom on the target molecule via London dispersion forces. Impurity B, lacking this atom, will interact much more weakly.

  • Mobile Phase Gradient:

    • Buffer A: Water with 0.1% Formic Acid (FA).

    • Buffer B: Acetonitrile with 0.1% FA.

    • Run a shallow gradient from 20% B to 40% B over 30 minutes.

  • Self-Validation (Fraction Trigger): Set fraction collection to trigger via Mass Spectrometry (MS-directed purification). Program the collector to trigger only on the [M+H]+ isotope pattern of 281.99 and 283.99 (Target). The system is validated when the leading edge of the peak (which often contains the m/z 204 Impurity B) is automatically diverted to waste, collecting only the pure brominated target.

  • Recovery: Lyophilize the collected fractions to yield the target compound as a fluffy white powder (>99.5% purity).

Purification Crude Crude Mixture (Target + Impurities) Wash Aqueous Wash (1% HCl) Crude->Wash Dissolve in EtOAc Silica Flash Chromatography (Removes Impurity A) Wash->Silica Organic Phase RPHPLC RP-HPLC (C18) (Removes Impurity B) Silica->RPHPLC Enriched Fractions Pure Pure Target (>99.5% Purity) RPHPLC->Pure Lyophilization

Step-by-step purification workflow for isolating the target oxazole carboxamide from crude mixtures.

References

  • Norman, P. (2014). Evaluation of WO2013125543, WO2013146963 and EP2634185: the first Tyk2 inhibitors from Takeda and Sareum. Expert Opinion on Therapeutic Patents.[Link]

  • Lemaire, L., Leleu-Chavain, N., Tourteau, A., & Millet, R. (2015). A Rapid Route for the Preparation of Pyrimido[5,4-d]- and Pyrido[3,2-d]oxazoles. Tetrahedron Letters.[Link]

  • Ciufolini, M. A., et al. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. The Journal of Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in DMSO

Welcome to the technical support center for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability and integrity of this compound when working with Dimethyl Sulfoxide (DMSO).

I. Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the expected activity of my 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide solution in DMSO. What could be the cause?

A decrease in biological or chemical activity is often an indicator of compound degradation. Several factors can contribute to the instability of this molecule in a DMSO stock solution. These include the inherent chemical liabilities of the compound, the quality of the DMSO used, and the storage conditions. Potential degradation pathways for this specific molecule include hydrolysis of the carboxamide or the oxazole ring, oxidation of the amino group, and photodecomposition.

Q2: What are the most critical factors to consider when preparing a stock solution of this compound in DMSO?

The two most critical factors are the quality of the DMSO and the exclusion of environmental factors like light and excessive heat. It is imperative to use anhydrous, high-purity DMSO, as water can facilitate hydrolytic degradation pathways. Additionally, this compound possesses chromophores that may absorb light, making it susceptible to photolytic degradation. Therefore, preparation should be conducted away from direct sunlight, and storage should be in amber vials.

Q3: How should I properly store my DMSO stock solution of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide?

For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the solution and accelerate degradation.

Q4: Can I store my stock solution at room temperature for short periods?

While some compounds are stable in DMSO at room temperature for short durations, it is not recommended for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide without specific stability data. A study on a large library of compounds showed that after 3 months of storage at room temperature in DMSO, the probability of observing the compound was 92%, which decreased to 83% after 6 months and 52% after a year[1][2]. To ensure the integrity of your experiments, it is best to minimize the time the stock solution is kept at room temperature.

Q5: Are there any known degradation products of this compound that I should be aware of?

While specific degradation products for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide are not extensively documented in publicly available literature, based on its chemical structure, potential degradation products could arise from hydrolysis of the amide bond to form the corresponding carboxylic acid, or cleavage of the oxazole ring.[3][4] Forced degradation studies, as outlined in the troubleshooting section of this guide, can help identify the specific degradation products that may form under your experimental conditions.

II. Troubleshooting Guide: Investigating and Mitigating Degradation

If you suspect degradation of your compound, a systematic approach is necessary to identify the root cause and implement corrective actions.

A. Initial Assessment of Your DMSO Stock
  • Visual Inspection: Check for any color changes or precipitation in your DMSO stock solution. While not always indicative of degradation, these can be signs of instability or solubility issues.

  • pH Check: Use a pH strip to get a crude measure of the acidity or basicity of your DMSO. Acidic or basic contaminants in DMSO can catalyze degradation.[5]

  • Analytical Chemistry: The most definitive way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are clear indicators of degradation.

B. Pinpointing the Cause: A Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance.[6] These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products and pathways.[3][7][8]

Objective: To determine the primary degradation pathway(s) for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in DMSO.

Materials:

  • 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

  • Anhydrous, high-purity DMSO

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber and clear glass vials

  • HPLC or LC-MS system

Experimental Workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare a concentrated stock solution of the compound in anhydrous DMSO aliquot Aliquot the stock solution into separate vials for each stress condition prep->aliquot acid Acid Hydrolysis: Add 0.1 N HCl base Base Hydrolysis: Add 0.1 N NaOH oxidation Oxidation: Add 3% H₂O₂ thermal Thermal Stress: Incubate at 60°C photo Photolytic Stress: Expose to UV light control Control: Store at -20°C, protected from light hplc_lcms Analyze samples by HPLC or LC-MS at T=0 and subsequent time points (e.g., 1, 6, 24, 48 hours) compare Compare the chromatograms of stressed samples to the control sample hplc_lcms->compare identify Identify and quantify the parent compound and any new degradation peaks compare->identify Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Oxazole Ring Amino Group Carboxamide hydrolysis_product1 Ring-Opened Product parent:f0->hydrolysis_product1 Ring Cleavage hydrolysis_product2 Carboxylic Acid Derivative parent:f2->hydrolysis_product2 Amide Bond Cleavage oxidation_product Oxidized Amino Group or Ring Cleavage Products parent:f1->oxidation_product Oxidation photolysis_product Debrominated or Rearranged Products parent->photolysis_product UV Light

Caption: Plausible degradation pathways for the target compound.

  • Hydrolysis: The oxazole ring and the carboxamide group are both susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. [3][4]Hydrolysis of the carboxamide would yield the corresponding carboxylic acid, while hydrolysis of the oxazole ring would lead to a ring-opened product.

  • Oxidation: The 5-amino group on the oxazole ring could be susceptible to oxidation, especially in the presence of trace metals or other oxidizing agents in the DMSO.

  • Photolysis: The presence of the bromophenyl group and the conjugated system of the oxazole ring suggests a potential for photolytic degradation upon exposure to UV light. [2][9]This could involve debromination or other complex rearrangements.

D. Recommended Preventative Measures

Based on the likely degradation pathways, the following preventative measures are recommended:

Precautionary MeasureRationale
Use High-Purity, Anhydrous DMSO To minimize water content and prevent hydrolysis.
Store at Low Temperatures (-20°C or -80°C) To slow down the rate of all potential degradation reactions.
Use Amber Vials and Protect from Light To prevent photolytic degradation.
Prepare Fresh Solutions When possible, prepare solutions fresh to minimize storage time.
Aliquot Stock Solutions To avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture.
Work in an Inert Atmosphere For highly sensitive experiments, consider handling the compound and its solutions under an inert gas like nitrogen or argon to prevent oxidation.

III. Summary of Best Practices for Handling and Storage

To ensure the long-term stability and integrity of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in DMSO, adhere to the following best practices:

Best_Practices start Start solvent Use Anhydrous, High-Purity DMSO start->solvent end Stable Solution storage_temp Store at -20°C or -80°C solvent->storage_temp light Protect from Light (Amber Vials) storage_temp->light aliquot Aliquot to Avoid Freeze-Thaw Cycles light->aliquot fresh Prepare Fresh Solutions When Possible aliquot->fresh fresh->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and Other Oxazole Derivatives in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the therapeutic potential of a specific, yet under-documented derivative, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, against a backdrop of more extensively studied oxazole analogues. By synthesizing data from existing literature on structurally related compounds, we will explore its projected efficacy in oncology and infectious diseases. This document will delve into the structure-activity relationships (SAR) that govern the bioactivity of this class of molecules, present relevant experimental data for comparative analysis, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: The Oxazole Scaffold and the Significance of Substitution

The five-membered 1,3-oxazole ring is a privileged heterocyclic motif due to its structural and electronic properties that facilitate interactions with various biological targets.[1][3] The biological activity of oxazole derivatives is profoundly influenced by the nature and position of substituents on the core ring.[2] Our focus compound, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, possesses three key substituents, each expected to contribute significantly to its pharmacological profile:

  • The 2-(2-bromophenyl) group: The presence of a halogenated phenyl ring at the 2-position is a common feature in bioactive oxazoles, often enhancing potency. The ortho-bromo substitution introduces steric and electronic effects that can influence binding affinity and selectivity for target enzymes or receptors.

  • The 5-amino group: The amino group at the 5-position is a strong electron-donating group, which can modulate the electronic distribution of the oxazole ring and provide a key hydrogen bond donor for target interactions.

  • The 4-carboxamide group: The carboxamide moiety at the 4-position is a crucial pharmacophore, capable of forming strong hydrogen bonds, which is a common feature in many enzyme inhibitors and receptor ligands.[4]

This guide will compare the projected activities of our target compound with other oxazole derivatives, drawing on established SAR principles to build a comprehensive preclinical profile.

Synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

While a specific synthesis for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for analogous compounds. A common strategy involves the construction of the oxazole core from readily available starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Key Intermediate Formation cluster_oxazole_formation Oxazole Ring Formation 2-bromobenzaldehyde 2-bromobenzaldehyde Knoevenagel_condensation Knoevenagel Condensation 2-bromobenzaldehyde->Knoevenagel_condensation aminocyanoacetamide aminocyanoacetamide aminocyanoacetamide->Knoevenagel_condensation Intermediate_A 2-cyano-3-(2-bromophenyl)acrylamide Knoevenagel_condensation->Intermediate_A Base (e.g., piperidine) Cyclization Oxidative Cyclization Intermediate_A->Cyclization Oxidizing agent (e.g., I2, DDQ) Target_Compound 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Cyclization->Target_Compound

Caption: Proposed synthetic workflow for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

Experimental Protocol: Synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Materials:

  • 2-bromobenzaldehyde

  • Aminocyanoacetamide

  • Piperidine

  • Ethanol

  • Iodine (I₂)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-cyano-3-(2-bromophenyl)acrylamide (Knoevenagel Condensation): To a solution of 2-bromobenzaldehyde (1 equivalent) and aminocyanoacetamide (1 equivalent) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Step 2: Synthesis of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide (Oxidative Cyclization): Dissolve the 2-cyano-3-(2-bromophenyl)acrylamide (1 equivalent) in dioxane. Add iodine (1.2 equivalents) to the solution and reflux for 8-12 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the final compound.

Comparative Biological Activity

The therapeutic potential of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide can be inferred by examining the biological activities of structurally related oxazole derivatives. The primary areas of interest for this class of compounds are anticancer and antimicrobial activities.

Anticancer Activity

Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[5] The presence of a substituted phenyl ring at the 2-position is a common feature in many cytotoxic oxazoles.

Structure-Activity Relationship Insights:

  • 2-Aryl Substitution: The nature and position of the substituent on the 2-phenyl ring significantly impact cytotoxicity. Halogen substitutions, such as the ortho-bromo group in our target compound, can enhance activity. For instance, a series of 2-(2-arylphenyl)benzoxazoles, structurally related to our target, have shown selective inhibition of COX-2, an enzyme implicated in some cancers.[6]

  • 5-Amino and 4-Carboxamide Groups: The 5-amino and 4-carboxamide functionalities are crucial for interaction with biological targets. In a study of 2-phenyl-oxazole-4-carboxamide derivatives, these groups were identified as key for inducing apoptosis in cancer cells.[4]

Comparative Cytotoxicity Data of Related Oxazole Derivatives:

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
5-(4-bromophenyl)-1,3-oxazole derivatives (OXZ-9)MCF-7 (Breast)11.56[7]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2 (Liver)0.137-0.332 (µg/mL)[5][8]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesMCF-7 (Breast)0.164-0.583 (µg/mL)[5][8]
2-Phenyl-oxazole-4-carboxamide (Compound 1k)DLD-1 (Colorectal)0.229[4]
5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles (Compound 7b)Kelly (Neuroblastoma)1.3[9]

Based on the data from these structurally similar compounds, it is hypothesized that 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide will exhibit significant cytotoxic activity against a range of cancer cell lines. The combination of the 2-bromophenyl group with the 5-amino and 4-carboxamide moieties likely contributes to potent anticancer effects, possibly through the induction of apoptosis.

Apoptosis_Pathway Target_Compound 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Induces Stress Mitochondria Mitochondria Cancer_Cell->Mitochondria Mitochondrial Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by the target compound.

Antimicrobial Activity

The oxazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2] The structural features of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide suggest potential activity against both bacterial and fungal pathogens.

Structure-Activity Relationship Insights:

  • Halogenated Phenyl Ring: The presence of a bromophenyl group has been associated with antimicrobial activity in various heterocyclic compounds.

  • Amino and Carboxamide Groups: These functional groups can enhance antimicrobial efficacy by facilitating interactions with microbial enzymes or cell wall components.

Comparative Antimicrobial Data of Related Oxazole and Oxadiazole Derivatives:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-amino-5-(p-bromophenyl)-1,3,4-oxadiazoleS. aureus, B. subtilisSignificant activity[10]
2,5-diamino-1,3,4-oxadiazole derivativesS. aureus, E. coliGood to excellent activity[11]
Norfloxacin-1,3,4-oxadiazole hybridsS. aureus, MRSA0.25 - 2[11]
2-acylamino-1,3,4-oxadiazole derivativesB. subtilis0.78[11]

The data from related compounds, particularly those with a bromophenyl substituent and amino groups, strongly suggests that 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a promising candidate for further investigation as an antimicrobial agent.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide, standardized in vitro assays are essential.

Biological_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_results Data Analysis Synthesis Synthesis & Purification of Target Compound Cytotoxicity_Assay Anticancer Screening (MTT Assay) Synthesis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (Broth Microdilution) Synthesis->Antimicrobial_Assay IC50_Determination IC₅₀ Determination Cytotoxicity_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination

Caption: Workflow for the biological evaluation of the target oxazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Perspectives

While direct experimental data for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is limited, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its biological activities. The presence of the 2-(2-bromophenyl) moiety, in conjunction with the 5-amino and 4-carboxamide groups, suggests a high potential for potent anticancer and antimicrobial properties.

Future research should focus on the synthesis and rigorous biological evaluation of this specific derivative to confirm these hypotheses. Detailed mechanism of action studies will be crucial to elucidate its molecular targets and pathways. The insights gained from such investigations will be invaluable for the rational design of next-generation oxazole-based therapeutics.

References

  • Reddy, T. S., & Sridhar, B. (2015). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(9), 963–967.
  • Golani, P., Shah, S. K., & Tyagi, C. K. (2017). Design, Synthesis and Biological Evaluation of Novel 5-(4-bromophenyl)-1,3-oxazole Derivatives as Aromatase Inhibitors for Breast Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 8(7), 2965-2975.
  • Tai, V. W.-F., Sperandio, D., Shelton, E. J., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558.
  • Ryad, N., Elmaaty, A. A., Selim, S., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(40), 34005-34024.
  • Pilyo, S. G., Kachaeva, M. V., Zhirnov, V. V., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5136-5151.
  • Ryad, N., Elmaaty, A. A., Selim, S., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(40), 34005-34024.
  • Taylor & Francis. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Chandra, H., & Kumar, A. (2012). Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. International Journal of Drug Development and Research, 4(4), 246-253.
  • RSC Publishing. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • iajps. (2022). A brief review on antimicrobial activity of oxazole derivatives. Retrieved from [Link]

  • Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • Kakkar, S., & Narasimhan, B. (2019).
  • de Souza, M. V. N., & de Almeida, M. V. (2015). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 26(8), 1591-1597.
  • Wróbel, M., & Bielenica, A. (2021).
  • Pilyo, S. G., Kachaeva, M. V., Zhirnov, V. V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5136-5151.
  • Tai, V. W.-F., Sperandio, D., Shelton, E. J., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558.
  • Al-Tel, T. H. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(21), 6524.
  • Kaczor, A. A., & Satała, G. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4983.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11385–11406.
  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Guta, C. I., Vasilache, V., Oprea, O., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Dobrydnev, A. V., Tkachuk, T. M., Atamaniuk, V. P., & Popova, M. V. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • Kachaeva, M. V., Pilyo, S. G., Demydchuk, B. A., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Pharmaceuticals, 19(2), 195.
  • Brovarets, V. S., Pilyo, S. G., & Kachaeva, M. V. (2018). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of General Chemistry, 88(1), 123-131.
  • Kornienko, A. G., Pilyo, S. G., Kachaeva, M. V., & Brovarets, V. S. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Chemistry of Heterocyclic Compounds, 51(8), 711-719.

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Comparative

A Comparative Benchmarking Guide: Evaluating 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Against Standard Tankyrase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide against established tankyrase inhibitors. The content is structured to offer both high...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide against established tankyrase inhibitors. The content is structured to offer both high-level comparative insights and detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.

While specific experimental data for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is not yet publicly available, its structural motifs suggest a potential inhibitory activity against tankyrases, key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a known driver in various cancers, making tankyrase an attractive therapeutic target.[1]

This guide will therefore focus on a head-to-head comparison with the following well-characterized tankyrase inhibitors:

  • XAV939: A potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[2] It functions by stabilizing axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.[3]

  • IWR-1: Another widely used tankyrase inhibitor that also acts by stabilizing axin, leading to the suppression of Wnt/β-catenin signaling.[4][5]

  • G007-LK: A highly potent and selective tankyrase inhibitor with demonstrated anti-tumor efficacy in preclinical models.[6][7]

The following sections will detail the underlying mechanism of action, provide a comparative analysis of their inhibitory profiles, and present a suite of robust experimental protocols to rigorously evaluate the efficacy and cellular effects of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation.[1] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and act as positive regulators of this pathway.[1] They PARsylate (poly-ADP-ribosylate) axin, a scaffold protein in the β-catenin destruction complex, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of oncogenes.[1]

Tankyrase inhibitors, including the standards used in this guide, function by blocking the catalytic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation and subsequent degradation of axin, leading to its stabilization.[1] A stable axin-containing destruction complex efficiently phosphorylates β-catenin, marking it for degradation and thereby suppressing Wnt-driven tumor growth.[1]

Diagram of the Wnt/β-catenin Signaling Pathway and Point of Inhibition

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor Inhibitor Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome_off Proteasome beta_catenin_off->Proteasome_off Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled Frizzled_LRP->Dvl TNKS Tankyrase (TNKS1/2) Axin_on Axin TNKS->Axin_on PARsylation Proteasome_on Proteasome Axin_on->Proteasome_on Ubiquitination & Degradation beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Accumulation & Translocation TCF_LEF_on TCF/LEF Gene_Transcription_on Oncogene Transcription TCF_LEF_on->Gene_Transcription_on Inhibitor Tankyrase Inhibitor (e.g., 5-amino-2-(2-bromophenyl) -1,3-oxazole-4-carboxamide) TNKS_inhibited Tankyrase (TNKS1/2) Inhibitor->TNKS_inhibited Inhibition Axin_stabilized Axin (Stabilized) TNKS_inhibited->Axin_stabilized Blocks PARsylation beta_catenin_inhibited β-catenin Axin_stabilized->beta_catenin_inhibited Phosphorylation Proteasome_inhibited Proteasome beta_catenin_inhibited->Proteasome_inhibited Ubiquitination & Degradation

Caption: Mechanism of Wnt signaling and tankyrase inhibition.

Comparative Inhibitor Profiles

The following table summarizes the reported inhibitory concentrations (IC50) for the standard tankyrase inhibitors. The corresponding values for 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide are to be determined through the experimental protocols outlined in this guide.

InhibitorTargetBiochemical IC50Cellular Wnt Signaling IC50Reference(s)
5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Presumed TNKS1/2TBDTBDN/A
XAV939 TNKS111 nM~25-50 nM (in various cell lines)[2][8]
TNKS24 nM[2][8]
IWR-1 TNKS1/2Not widely reported180 nM[4][5]
G007-LK TNKS146 nM50 nM[6]
TNKS225 nM[6]

TBD: To be determined.

Experimental Benchmarking Workflow

A multi-tiered approach is recommended to comprehensively benchmark the novel compound. This workflow progresses from initial biochemical validation to cellular target engagement and downstream pathway analysis.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays A Tankyrase Enzyme Inhibition Assay B Determine IC50 values for TNKS1 & TNKS2 A->B C Cellular Thermal Shift Assay (CETSA) B->C Proceed if active D Confirm Target Engagement in Intact Cells C->D E Western Blot for Axin Stabilization D->E F Measure Proximal Pathway Effect E->F G TOPflash/FOPflash Reporter Assay F->G H Quantify Downstream Wnt Pathway Inhibition G->H

Caption: Multi-tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear explanations for experimental choices.

Tankyrase Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide against purified human Tankyrase-1 and Tankyrase-2.

Rationale: This is the primary screen to confirm direct enzymatic inhibition and establish a baseline for potency comparison with standard inhibitors. A chemiluminescent or colorimetric assay format is recommended for high-throughput screening and robust signal detection.[9][10]

Materials:

  • Recombinant human Tankyrase-1 and Tankyrase-2 enzymes

  • Histone-coated 96-well plates

  • NAD+

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and standard inhibitors (XAV939, G007-LK) in 100% DMSO. Create a 10-point serial dilution series in assay buffer.

  • Reaction Setup: To the histone-coated wells, add 25 µL of the compound dilutions. Add 25 µL of a solution containing the tankyrase enzyme (a pre-determined optimal concentration) and NAD+.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the PARsylation reaction to occur.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Antibody Incubation: Add the anti-PAR primary antibody and incubate for 1 hour. Wash, then add the HRP-conjugated secondary antibody and incubate for another hour.

  • Detection: After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide with tankyrase in a cellular context.

Rationale: CETSA is a powerful method to verify that a compound binds to its intended target in intact cells, based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13][14]

Materials:

  • A suitable cell line with detectable levels of tankyrase (e.g., HEK293T, SW480)

  • 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and a standard inhibitor

  • Cell lysis buffer

  • Antibodies against Tankyrase-1 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or a standard inhibitor at a desired concentration (e.g., 10x the biochemical IC50) for 1-2 hours. Include a vehicle control (DMSO).

  • Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against Tankyrase-1.

  • Data Analysis: A successful target engagement will result in a shift of the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control, indicating that the bound protein is more resistant to heat-induced denaturation.

Western Blot for Axin Stabilization

Objective: To assess the functional consequence of tankyrase inhibition by measuring the stabilization of axin protein.

Rationale: Since tankyrase inhibition is expected to prevent axin degradation, an increase in axin protein levels serves as a direct biomarker of the compound's activity on the Wnt pathway.[15][16][17]

Materials:

  • Cell line responsive to Wnt signaling (e.g., SW480)

  • 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and standard inhibitors

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Antibodies against Axin1, Axin2, and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose range of the test compound and standard inhibitors for 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against Axin1 and a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities and normalize the Axin1 levels to the loading control. A dose-dependent increase in axin levels indicates successful target engagement and pathway modulation.

TOPflash/FOPflash Reporter Assay

Objective: To quantify the inhibitory effect of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide on the transcriptional activity of the Wnt/β-catenin pathway.

Rationale: This is a widely used functional assay to measure the downstream effects of Wnt pathway modulation.[18][19][20][21][22] The TOPflash reporter contains TCF/LEF binding sites that drive luciferase expression in response to β-catenin activity, while the FOPflash reporter with mutated binding sites serves as a negative control.

Materials:

  • HEK293T or other suitable cells

  • TOPflash and FOPflash reporter plasmids

  • A Renilla luciferase plasmid for normalization

  • Transfection reagent

  • Wnt3a-conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

  • 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide and standard inhibitors

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.

  • Compound Treatment: After 24 hours, treat the cells with a dilution series of the test compound and standard inhibitors.

  • Pathway Activation: After 1-2 hours of compound pre-treatment, stimulate the Wnt pathway with Wnt3a-conditioned media or a GSK3β inhibitor for 16-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A potent inhibitor will show a dose-dependent decrease in the normalized TOPflash activity, while FOPflash activity should remain at a basal level. Calculate the IC50 for Wnt signaling inhibition.

Conclusion

This guide provides a rigorous and comprehensive framework for the preclinical evaluation of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. By systematically benchmarking its performance against well-established tankyrase inhibitors, researchers can gain critical insights into its potency, target engagement, and functional effects on the Wnt/β-catenin signaling pathway. The detailed protocols and comparative data presentation will facilitate a thorough and objective assessment, ultimately informing its potential as a novel therapeutic agent.

References

  • Liu, K., et al. (2015). Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway. Oncology Letters, 10(4), 2135-2141.
  • Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132-3144.
  • Gunderson, A., et al. (2020).
  • IWR-1 vs. Other Tankyrase Inhibitors: A Comparative Guide for Cancer Research. (2025). BenchChem.
  • Norum, J. H., et al. (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Biological Research, 51(1), 3.
  • Ma, L., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(26), 22316–22328.
  • TOPFlash/FOPFlash reporter assay to measure Wnt pathway activity in modified HEK293T cells. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.
  • Zhang, L., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 25(7), 1693.
  • Martins-Neves, S. R., et al. (2018). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Cancer Letters, 414, 1-15.
  • Haikarainen, T., et al. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE, 8(6), e65404.
  • (A–B) Tankyrase inhibitors, XAV939 and IWR-1-endo, attenuate TOPFLASH... (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Bidirectional reporter assay using HAL promoter and TOPFLASH improves specificity in high-throughput screening of Wnt inhibitors. (2017). Journal of Cellular Biochemistry, 118(12), 4785-4793.
  • How to detect and activate Wnt signaling. (n.d.). The WNT Homepage. Retrieved March 22, 2026, from [Link]

  • Zhong, Q., et al. (2018). Novel insight into the function of tankyrase (Review). Oncology Reports, 40(6), 3139-3148.
  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (2021). STAR Protocols, 2(3), 100693.
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  • Instructions - Interchim. (n.d.). Retrieved March 22, 2026, from [Link]

  • Ohishi, T., Tsuruo, T., & Seimiya, H. (2007). Evaluation of tankyrase inhibition in whole cells. Methods in Molecular Biology, 405, 133-146.
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  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (2021). International Journal of Molecular Sciences, 22(21), 11818.
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  • The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. (2024, September 2). Karolinska Institutet - Figshare.
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